Topiramate
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJADKKWYZYXHBB-XBWDGYHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023688 | |
| Record name | Topiramate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Topiramate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in most alkaline solutions containing sodium hydroxide or sodium phosphate and having a pH of 9 to 10. It is freely soluble in acetone, chloroform, dimethylsulfoxide, and ethanol., In water, 9,800 mg/L, temp not specified | |
| Record name | Topiramate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOPIRAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethyl acetate and benzene, White crystalline powder | |
CAS No. |
97240-79-4 | |
| Record name | Topiramate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97240-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Topiramate [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097240794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topiramate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | topiramate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Topiramate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, 1-sulfamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOPIRAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H73WJJ391 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TOPIRAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Topiramate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
123-125 ºC, 125-126 °C, 125 - 126 °C | |
| Record name | Topiramate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOPIRAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Topiramate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Investigations of Topiramate S Actions
Neurotransmitter System Modulation
Topiramate's impact on neurotransmitter systems is a key aspect of its pharmacological profile, primarily involving the GABAergic and glutamatergic pathways patsnap.comdrugbank.com.
This compound enhances the activity of GABA, the principal inhibitory neurotransmitter in the central nervous system patsnap.comdrugbank.com. This enhancement contributes to stabilizing neuronal activity and preventing excessive neuronal firing patsnap.com.
This compound has been observed to potentiate the activity of GABA-A receptors drugbank.comcambridge.org. This potentiation enhances the inhibitory effects mediated by GABA cambridge.org. Studies have shown that this compound enhances GABA-evoked whole-cell chloride currents in cultured mouse cerebral cortical neurons nih.gov. The modulation of GABA-A receptors by this compound can be sensitive to GABA concentrations and the specific β subunit isoform present in heteromeric GABA-A receptors creighton.edu. This compound has been shown to potentiate and directly activate heteromeric receptors containing either the β2 or β3 subunit creighton.edu. This potentiation of GABA-A receptor-mediated currents is considered one mechanism contributing to this compound's anticonvulsant activity nih.gov.
Activation of the postsynaptic GABA-A receptor by GABA typically leads to an increase in the inward flow of chloride ions, causing hyperpolarization of the postsynaptic cell medcentral.com. This compound enhances this GABA-stimulated chloride flux nih.gov. This increased chloride ion influx contributes to neuronal hyperpolarization, making the neuron less excitable and thus less likely to fire action potentials patsnap.comfrontiersin.org. In chloride ion-depleted murine cerebellar granule cells, therapeutic concentrations of this compound (in combination with GABA) enhance GABA-evoked inward flux of chloride ions in a concentration-dependent manner nih.gov.
This compound stimulates GABA-A receptor activity at brain non-benzodiazepine receptor sites nih.govdrugbank.com. This indicates that this compound interacts with a distinct binding site on the GABA-A receptor complex, different from where benzodiazepines bind medcentral.com. This interaction contributes to the enhancement of GABA-A receptor-mediated inhibitory currents medcentral.com.
Here is a table summarizing some research findings on this compound's effect on GABA:
| Study Type | Model System | Observed Effect on GABA System | Citation |
| In vitro electrophysiology | Mouse cerebral cortical neurons | Enhanced GABA-evoked whole cell Cl- currents | nih.gov |
| In vitro chloride flux studies | Murine cerebellar granule cells | Enhanced GABA-stimulated chloride influx in a concentration-dependent manner | nih.govnih.gov |
| In vitro recombinant receptors | Xenopus laevis oocytes | Potentiation and direct activation of heteromeric GABA-A receptors with β2 or β3 subunits | creighton.edu |
| In vivo MRS study | Healthy human adults | Increased cerebral GABA concentrations | neurology.orgresearchgate.net |
| In vitro electrophysiology | Rat olfactory cortex neurons | Enhanced and prolonged the slow poststimulus afterhyperpolarization (sAHP) mediated by K+ ions | nih.gov |
This compound also inhibits the function of excitatory neurotransmitters, particularly glutamate (B1630785), which is the principal excitatory neurotransmitter in the brain patsnap.comjove.com. This compound reduces excitatory signaling by antagonizing specific subtypes of glutamate receptors patsnap.com. It has been shown to reduce glutamate activity at both AMPA and kainate receptors nih.govdrugbank.com. By blocking these receptors, this compound reduces excitatory synaptic transmission, further contributing to its anticonvulsant effects patsnap.com. This selective blockade on the AMPA/kainate subtype of glutamate receptors is considered unique among some antiepileptic drugs cambridge.org. This compound has been shown to antagonize the ability of kainate to activate the kainate/AMPA glutamate receptor subtype in cultured rat hippocampal neurons, and these effects were concentration-dependent medcentral.com. While some studies suggest no apparent effect on NMDA receptor subtypes at therapeutic concentrations, the primary antagonism is noted at AMPA and kainate receptors medcentral.comfrontiersin.orgmdpi.com.
Here is a table summarizing this compound's effects on the Glutamatergic System:
| Study Type | Model System | Observed Effect on Glutamatergic System | Citation |
| In vitro studies | AMPA and kainate receptors | Reduced glutamate activity; Antagonism of AMPA and kainate receptor subtypes | nih.govpatsnap.comdrugbank.com |
| In vitro electrophysiology | Cultured hippocampal neurons | Antagonized kainate-evoked inward currents | medcentral.commdpi.com |
| In vitro studies | NMDA receptors | No apparent effect at therapeutic concentrations | medcentral.comfrontiersin.org |
Glutamatergic System Antagonism
AMPA Receptor Antagonism
Studies have investigated this compound's interaction with AMPA receptors, a subtype of ionotropic glutamate receptors that mediate fast excitatory synaptic transmission frontiersin.org. Research in rat basolateral amygdala neurons indicated that this compound can depress synaptic responses predominantly mediated by AMPA receptors, although this effect was generally weaker compared to its effects on kainate receptors jneurosci.org. While this compound caused a modest reduction in the peak amplitude of AMPA receptor-mediated synaptic responses, it also significantly slowed the decay time constant of these currents in basolateral amygdala neurons aesnet.org. This slowing of decay could potentially oppose the blocking effect aesnet.org. Other studies in cultured neurons have also shown that this compound can inhibit currents evoked by AMPA researchgate.net. However, some research suggests that this compound may not significantly affect AMPA receptor-mediated enhancement of spontaneous activity in certain neurons researchgate.netresearchgate.net.
Kainate Receptor Antagonism
This compound has demonstrated more potent effects on kainate receptors, another subtype of ionotropic glutamate receptors rndsystems.comjneurosci.org. Specifically, studies have shown that this compound selectively inhibits excitatory synaptic currents mediated by kainate receptors containing the GluK1 (formerly GluR5) subunit tocris.comjneurosci.orgresearchgate.net. This selective blockade of GluK1-containing kainate receptors has been observed in various neuronal preparations, including rat basolateral amygdala neurons jneurosci.orgresearchgate.net and cultured hippocampal neurons cambridge.orgdoctorlib.org.
Electrophysiological studies in rat basolateral amygdala neurons revealed that this compound, at low concentrations (IC50, ~0.5 μM), selectively inhibited pharmacologically isolated excitatory synaptic currents mediated by GluR5 kainate receptors jneurosci.org. This compound also inhibited inward currents evoked by the selective GluK1 kainate receptor agonist ATPA in basolateral amygdala interneurons researchgate.net. This antagonism of GluK1 receptors is considered a key factor in this compound's therapeutic activity aesnet.orgnih.gov. In vivo studies in mice have further supported this, showing that this compound produced a dose-dependent elevation in the threshold for clonic seizures induced by ATPA, a selective agonist of GluR5 kainate receptors nih.gov. This compound was less effective against seizures induced by kainate, a mixed agonist of AMPA and kainate receptors, and did not affect seizures induced by AMPA or NMDA nih.gov.
Effects on Neurotransmitter Release
This compound's modulation of ion channels, particularly voltage-gated calcium channels located on synaptic endings, can influence neurotransmitter release mdpi.com. These calcium channels play a vital role in the process by which neurons release neurotransmitters into the synaptic cleft mdpi.com. By inhibiting the function of these calcium channels, this compound may reduce the release of excitatory neurotransmitters like glutamate mdpi.comfrontiersin.org. This presynaptic effect, in addition to its postsynaptic receptor antagonism, further contributes to the reduction of excitatory neurotransmission jneurosci.orgfrontiersin.org.
Ion Channel Modulation
This compound is known to modulate the activity of several types of ion channels, which are critical for the generation and propagation of electrical signals in neurons drugbank.combecarispublishing.com. These effects contribute to its ability to regulate neuronal excitability mdpi.com.
Voltage-Gated Sodium Channel Blockade
This compound has been shown to interfere with the activity of voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials patsnap.comdrugbank.comdoctorlib.orgresearchgate.net. Studies have demonstrated that this compound can block voltage-dependent sodium channels, thereby stabilizing neuronal membranes and preventing rapid neuronal firing patsnap.comdrugbank.com. This blockade is often described as state-dependent or use-dependent, meaning it is more pronounced when neurons are firing at high frequencies doctorlib.orgresearchgate.net.
Research using cultured mouse spinal cord neurons showed that this compound decreased the frequency of activation of voltage-sensitive sodium channels researchgate.net. It produced a voltage-sensitive, use-dependent, and time-dependent suppression of sustained repetitive firing in cultured mouse spinal cord and neocortical cells researchgate.net. In rat cerebellar granule cells, this compound attenuated voltage-gated sodium currents tocris.comrndsystems.com.
Inhibition of Sustained Repetitive Firing
A key effect of this compound on voltage-gated sodium channels is its ability to inhibit sustained repetitive firing (SRF) in neurons cambridge.orgdoctorlib.orgnih.gov. SRF is a pattern of high-frequency action potential discharge that is characteristic of seizure activity doctorlib.orgresearchgate.net. By blocking sodium channels in a use-dependent manner, this compound can limit the ability of neurons to fire repeatedly in response to prolonged depolarization doctorlib.orgresearchgate.netnih.gov.
Studies in cultured rat hippocampal pyramidal neurons demonstrated that this compound at therapeutic concentrations (10-100 microM) significantly decreased or abolished SRF in a dose-dependent and partially reversible manner nih.gov. This effect is consistent with the concept that this compound modulates voltage-dependent sodium conductances responsible for action potential generation and propagation nih.gov. In cultured mouse spinal cord neurons, this compound caused a voltage-sensitive and time-dependent limitation of SRF researchgate.net. While this compound can rapidly block SRF in some neurons, it can also cause intermittent limitation or delayed blockade in others, a pattern described as distinctly different from that of other anticonvulsants like phenytoin (B1677684) and lamotrigine (B1674446) researchgate.netnih.gov. The effects of this compound on SRF were also found to be more dependent on the duration of exposure and the intensity of neuronal activity compared to some other anticonvulsants researchgate.netnih.gov.
Data from studies on the inhibition of sustained repetitive firing by this compound in cultured rat hippocampal neurons are summarized below:
| This compound Concentration (µM) | Effect on SRF | Reversibility | Reference |
| 10-100 | Decreased or abolished | Partially | nih.gov |
Data from studies on the effects of this compound on sustained repetitive firing in cultured mouse spinal cord neurons indicate a complex pattern:
| This compound Concentration (µM) | Effect on SRF | Characteristics | Reference |
| ≥3 | Voltage-sensitive and time-dependent limitation | Associated with decreased upstroke velocity | researchgate.netnih.gov |
| 30-600 | Rapid blockade (~1/3 of neurons), no effect (~1/3), intermittent limitation (~30%), delayed blockade (~10%) | Complex pattern, dependent on exposure time and activity | researchgate.netnih.gov |
State-Dependent Sodium Channel Blockade
This compound has been shown to block voltage-dependent sodium channels in a state-dependent manner. medsafe.govt.nzpatsnap.com This means that the drug preferentially binds to and blocks sodium channels that are in an activated or inactivated state, which are more prevalent during periods of high neuronal firing. medsafe.govt.nzmdpi.com By limiting the influx of sodium ions, this compound can stabilize neuronal membranes and reduce sustained repetitive firing of action potentials, a characteristic of hyperexcitable states like seizures. cambridge.orgmedsafe.govt.nzpatsnap.com This effect is considered similar to that of other state-dependent sodium channel blockers used in epilepsy treatment. cambridge.org
Voltage-Gated Calcium Channel Inhibition
This compound also modulates the activity of voltage-gated calcium channels. patsnap.comnih.gov These channels are crucial for various neuronal processes, including neurotransmitter release and the generation of action potentials. patsnap.com
Studies have indicated that this compound can inhibit L-type calcium channels. patsnap.comnih.gov These channels are primarily located on the soma and proximal dendrites of neurons and are involved in controlling dendritic excitability and providing calcium for intracellular signaling. nih.gov Research using patch-clamp techniques in rat dentate gyrus granule cells demonstrated that this compound inhibited high-voltage-activated calcium channel currents, including L-type currents. Interestingly, the effectiveness of this compound on L-type currents appeared to be concentration-dependent, with higher inhibition observed at 10 µM compared to 50 µM in one study. nih.gov this compound has also been shown to block CaV2.3 channels, a type of R-type voltage-gated calcium channel, in a state-dependent manner, primarily targeting hyperactive neurons. mdpi.comresearchgate.netnih.gov Structural analysis suggests this compound may allosterically facilitate the inactivation of CaV2.3 channels by binding to an intracellular juxtamembrane hydrophilic cavity. nih.gov
This compound's effect on voltage-gated calcium channels is thought to contribute to its ability to prevent the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP). researchgate.net CGRP is a neuropeptide implicated in the pathophysiology of migraine headaches. nih.govnih.gov Studies in rat models have shown that this compound can repress the stimulated release of CGRP from trigeminal ganglia neurons in a time- and concentration-dependent manner. nih.gov This inhibition of CGRP release from prejunctional trigeminal neurons is believed to be a potential mechanism underlying this compound's effectiveness in migraine prevention. nih.govnih.govfrontiersin.org Research indicates that this compound can attenuate neurogenic dural vasodilation, likely by inhibiting CGRP release, but it does not appear to directly affect CGRP-induced dilation at the blood vessels themselves. nih.gov
Research findings on this compound's effect on CGRP release:
| Stimulus | This compound Effect on CGRP Release (in vitro rat trigeminal ganglia) | Reference |
| KCl (stimulated) | Repressed (time- and concentration-dependent) | nih.gov |
| Nitric Oxide | Inhibited | nih.gov |
| Protons (pH 5.5) | Inhibited | nih.gov |
| Basal (unstimulated) | No significant alteration | nih.gov |
| Capsaicin (in vivo rat dura mater) | Significant reduction after chronic treatment | mdpi.com |
L-type Calcium Channel Modulation
Potassium Channel Modulation
This compound has been reported to influence the activity of various ion channels, including potassium channels. patsnap.commdpi.com Some studies suggest a positive modulatory effect on at least one type of potassium channel. nih.gov Activation of potassium channels generally leads to decreased neuronal excitability, which could contribute to this compound's anticonvulsant effects. mdpi.com While the precise subtypes and mechanisms of potassium channel modulation by this compound are still under investigation, this action is considered part of its complex pharmacological profile. patsnap.comtandfonline.com
Carbonic Anhydrase Inhibition
This compound is also known to be a weak inhibitor of carbonic anhydrase (CA), an enzyme involved in the reversible conversion of carbon dioxide and water into bicarbonate and protons. mims.comcambridge.orgpatsnap.com This inhibition can lead to mild metabolic acidosis, which has been suggested as a potential contributing factor to its therapeutic effects, although it is generally not considered a primary mechanism for its anticonvulsant activity compared to its effects on ion channels and neurotransmitter receptors. cambridge.orgpatsnap.com
This compound demonstrates differential inhibitory potency across various carbonic anhydrase isozymes. Studies have shown that this compound is a more potent inhibitor of CA II and CA IV compared to other isozymes like CA I, CA III, and CA VI. nih.govresearchgate.netresearchgate.net Research determining the inhibition constants (Ki) of this compound for human carbonic anhydrase (HCA) isozymes revealed Ki values of approximately 7 µM for HCA II and 10 µM for HCA IV. nih.govresearchgate.netresearchgate.net In comparison, Ki values for HCA I and HCA VI were approximately 100 µM and >100 µM, respectively. nih.govresearchgate.netresearchgate.net Similar trends were observed in studies using rat and mouse CA isozymes, although the specific Ki values varied depending on the species and temperature. nih.govresearchgate.netresearchgate.net While this compound inhibits these isozymes, its potency is generally lower than that of established carbonic anhydrase inhibitors like acetazolamide. nih.govresearchgate.netresearchgate.net
Inhibition Constants (Ki) of this compound for Human Carbonic Anhydrase Isozymes:
| Human CA Isozyme | Ki (µM) (approximate) | Reference |
| CA I | 100 | nih.govresearchgate.netresearchgate.net |
| CA II | 7 | nih.govresearchgate.netresearchgate.net |
| CA IV | 10 | nih.govresearchgate.netresearchgate.net |
| CA VI | >100 | nih.govresearchgate.netresearchgate.net |
Role in Acid-Base Balance Homeostasis
This compound's influence on acid-base balance homeostasis is primarily attributed to its inhibitory effect on carbonic anhydrase (CA) enzymes. Carbonic anhydrase catalyzes the reversible conversion of carbon dioxide and water into bicarbonate (HCO₃⁻) and protons (H⁺). This enzymatic activity is crucial for maintaining acid-base balance, particularly in the kidneys, where it facilitates bicarbonate reabsorption in the proximal tubules and proton excretion in the distal tubules. nih.govnih.govscielo.org.comedsafe.govt.nz
By inhibiting carbonic anhydrase, this compound impairs these renal processes. This impairment leads to decreased reabsorption of filtered bicarbonate in the proximal tubule and reduced excretion of hydrogen ions in the distal tubule. nih.govnih.govscielo.org.co The resulting increased delivery of bicarbonate to the distal nephron, coupled with impaired proton secretion, can overwhelm the kidney's capacity to maintain acid-base neutrality, leading to a net loss of bicarbonate. nih.govscielo.org.coscielo.br
Clinical Significance of Carbonic Anhydrase Inhibition (e.g., metabolic acidosis mechanisms)
The inhibition of carbonic anhydrase by this compound can result in the development of metabolic acidosis, specifically a normal anion gap metabolic acidosis, also referred to as hyperchloremic acidosis. scielo.org.comedsafe.govt.nz This occurs due to the loss of bicarbonate, which is typically accompanied by an increase in serum chloride levels to maintain electrical neutrality. medsafe.govt.nz
The mechanism involves a form of renal tubular acidosis (RTA), often described as a mixed proximal and distal RTA or type 3 acidosis, due to the combined defects in bicarbonate reabsorption and proton excretion. nih.govscielo.org.co While a mild reduction in serum bicarbonate is relatively common and often asymptomatic, more significant decreases can occur. medsafe.govt.nzscielo.br Chronic metabolic acidosis can have clinical consequences, including an increased risk of nephrolithiasis (kidney stone formation) due to changes in urinary composition, such as decreased citrate (B86180) excretion and increased urinary pH. nih.govmedsafe.govt.nz It can also potentially impact bone health and, in children, lead to growth retardation. nih.govnih.gov
Data from studies have shown that this compound treatment can lead to lower serum bicarbonate levels and urinary citrate excretion, while increasing urinary pH, urinary bicarbonate excretion, and fractional excretion of bicarbonate. nih.gov
Mitochondrial Permeability Transition Pore Inhibition
Research suggests that this compound may exert neuroprotective effects, and one hypothesized mechanism involves the inhibition of the mitochondrial permeability transition pore (mPTP). nih.gov The mPTP is a channel in the inner mitochondrial membrane whose opening leads to increased permeability to ions and solutes, disruption of mitochondrial membrane potential, and ultimately can contribute to cell death. nih.govresearchgate.net
Studies in animal models of epilepsy have investigated the effects of this compound on mitochondrial function. In vitro investigations using isolated rat brain mitochondria have indicated a protective effect of this compound against calcium challenge, which is a known trigger for mPTP opening. nih.govnih.gov This protective effect on the calcium handling of isolated brain mitochondria was found to be comparable to that of cyclosporin (B1163) A, a known inhibitor of mPTP. nih.gov
Furthermore, in vivo studies in a rat model of chronic epilepsy demonstrated that this compound treatment improved neuronal survival in hippocampal regions (CA1 and CA3) and increased the activity of mitochondrial respiratory chain complex I. nih.govaesnet.org These findings support the idea that this compound's neuroprotective action may be linked to its inhibitory effect on the mitochondrial permeability transition pore, thereby preserving mitochondrial function and preventing cell death. nih.gov
Modulation of Protein Phosphorylation (Hypothesized Mechanisms)
A hypothesized mechanism for this compound's activity involves the modulation of protein phosphorylation. This hypothesis suggests that this compound may bind to certain membrane ion channel proteins at phosphorylation sites. nih.govresearchgate.net By interacting with these sites, this compound could allosterically modulate channel conductance. nih.govresearchgate.net
One proposed model suggests that this compound may selectively bind to the dephosphorylated state of ion channels or receptors. nih.gov This binding could then shift the equilibrium towards the dephosphorylated state, potentially by interfering with the binding of protein kinase A to the phosphorylation site. nih.govdoctorlib.org This interaction could lead to a delayed effect on channel conductance. doctorlib.org
Research indicates that the phosphorylation state of target receptors and channels can influence this compound's activity. nih.gov For example, studies investigating the effect of protein kinase C-mediated phosphorylation on sodium channels have shown that this compound's ability to induce a hyperpolarizing shift in sodium channel inactivation is significantly smaller in phosphorylated channels compared to non-phosphorylated ones. nih.gov This supports the concept that the phosphorylation state plays a role in modulating this compound's effects.
Additionally, this compound has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK) and acetyl-coenzyme A carboxylase (ACC) in peripheral tissues in mice, which may contribute to its effects on energy metabolism. oup.com
Neurobiological Implications of Multifaceted Mechanisms
The enhancement of GABA-mediated inhibition and the reduction of glutamate-mediated excitation contribute to a decrease in neuronal firing and stabilization of neuronal membranes, which is crucial for its anticonvulsant properties. patsnap.comresearchgate.netnih.gov The inhibition of voltage-gated sodium and calcium channels further contributes to the reduction of neuronal excitability by affecting action potential generation and neurotransmitter release. researchgate.netpatsnap.comnih.gov
The inhibition of carbonic anhydrase, while primarily known for its impact on acid-base balance, may also have neurobiological consequences, although the direct implications for neuronal activity are complex and not fully elucidated in all contexts.
The hypothesized modulation of protein phosphorylation suggests a more intricate level of interaction, where this compound might influence the dynamic regulation of ion channel and receptor function. nih.govresearchgate.netnih.govdoctorlib.org
Collectively, these diverse mechanisms underscore this compound's broad impact on neuronal networks. The interplay between these different actions likely underlies its therapeutic efficacy in conditions characterized by neuronal hyperexcitability. The investigation into these mechanisms continues to provide valuable insights into the complex neurobiological effects of this compound.
Preclinical Research on Topiramate
In Vitro Studies
In vitro studies provide controlled environments to investigate the direct effects of topiramate on neuronal function, receptor interactions, and enzyme activity.
Studies using neuronal cultures have provided insights into this compound's effects on neuronal excitability and survival. This compound has been shown to enhance GABA-mediated chloride flux and GABA-evoked chloride currents in murine brain neurons in culture. capes.gov.br This enhancement of inhibitory neurotransmission is considered a significant contributor to its anticonvulsant activity. capes.gov.br
Furthermore, this compound has demonstrated neuroprotective effects in primary neuronal-astroglial cultures. When these cultures from newborn rats were exposed to excitotoxic concentrations of glutamate (B1630785) or kainate, this compound protected against neuronal cell loss. nih.gov Specifically, in neuronal-astroglial cultures exposed to glutamate, the inclusion of this compound in the medium resulted in a significantly higher number of surviving cells. nih.gov Immunostaining revealed enhanced survival of MAP-positive neuronal cells under these conditions. nih.gov Similarly, this compound protected against kainate-induced neurotoxicity, with significantly more MAP-positive neurons surviving and exhibiting morphology similar to untreated cells. nih.gov
This compound has also been investigated for its protective action on primary dopaminergic neuronal cell cultures exposed to toxicity. These studies indicated that this compound's neuroprotective effect involved reducing cell apoptosis and enhancing cell viability. termedia.pltermedia.pl
Receptor binding assays have helped to characterize this compound's interactions with various neurotransmitter receptors. This compound has been found to augment the activity of gamma-aminobutyrate (B1235393) (GABA) at some subtypes of the GABA-A receptor. fda.govdrugbank.com This potentiation of GABA-A receptor-mediated inhibitory currents occurs at clinically relevant concentrations and is not blocked by flumazenil, suggesting a modulatory site distinct from the benzodiazepine (B76468) binding site. nih.govacs.orgnih.gov Unlike barbiturates, this compound does not affect channel open time. acs.orgnih.gov These findings support a direct modulation of GABA's action on GABA-A receptors in a non-benzodiazepine and non-barbiturate manner. acs.orgnih.gov
This compound also inhibits neuronal excitatory pathways by acting selectively at the AMPA and kainate subtypes of glutamate receptors. nih.govdrugbank.com Some studies have observed a biphasic effect on kainate-evoked currents, involving an initial inhibition followed by a delayed additional inhibitory effect. nih.gov this compound does not appear to affect N-methyl-d-aspartate (NMDA)-evoked currents. acs.orgnih.gov
In addition to its effects on GABAergic and glutamatergic systems, this compound can modulate voltage-gated sodium channels and attenuate voltage-gated R-type calcium channels. nih.govacs.orgnih.gov While it blocks voltage-sensitive sodium channels at therapeutically relevant concentrations, this effect is less potent than that of phenytoin (B1677684) and carbamazepine (B1668303), suggesting it may not be a primary mechanism. acs.orgnih.gov
This compound is known to inhibit certain isozymes of carbonic anhydrase (CA), particularly CA-II and CA-IV. drugbank.comacs.orgnih.govresearchgate.netacs.org Enzyme kinetics studies have investigated the nature and potency of this inhibition. Studies using a 4-nitrophenyl acetate (B1210297) (4-NPA) hydrolysis assay with human CA-I and CA-II found that this compound does not require appreciable preincubation to manifest full inhibitory activity. tandfonline.comtandfonline.com
Research has determined inhibition constants (Ki) for this compound against various human, rat, and mouse CA isozymes. For human CA I, II, IV, and VI, the Ki values were approximately 100, 7, 10, and >100 µM, respectively. researchgate.net In rat, the Ki values for CA I, II, III, IV, and V were approximately 180, 0.1 to 1, >100, 0.2 to 10, and 18 µM, respectively, with Ki values for RCA II and RCA IV being temperature-dependent. researchgate.net Mouse CA II and CA IV showed Ki values between 1 and 20 µM. researchgate.net These findings indicate that this compound is a more potent inhibitor of CA II and CA IV compared to CA I, CA III, and CA VI. researchgate.net
While carbonic anhydrase inhibition is a known property of this compound, its contribution to the anticonvulsant effect is generally considered minor compared to its effects on ion channels and neurotransmitter receptors. researchgate.net
Here is a summary of this compound's inhibition constants (Ki) for various Carbonic Anhydrase (CA) isozymes:
| Species | Isozyme | Approximate Ki (µM) |
| Human | CA I | 100 |
| Human | CA II | 7 |
| Human | CA IV | 10 |
| Human | CA VI | >100 |
| Rat | CA I | 180 |
| Rat | CA II | 0.1 - 1 |
| Rat | CA III | >100 |
| Rat | CA IV | 0.2 - 10 |
| Rat | CA V | 18 |
| Mouse | CA II | 1 - 20 |
| Mouse | CA IV | 1 - 20 |
Note: Ki values for RCA II and RCA IV were temperature-dependent. researchgate.net
Receptor Binding Assays
Animal Models of Neurological Disorders
Animal models are widely used in preclinical research to evaluate the potential efficacy of compounds against neurological disorders, including epilepsy. pensoft.net
This compound has been extensively tested in various animal models of epilepsy, demonstrating a broad spectrum of anticonvulsant activity. researchgate.net These models are designed to mimic different aspects of human seizures and epileptic syndromes. This compound is effective against maximal electroshock seizures, amygdala kindling, and spike-wave discharges in laboratory animals. capes.gov.br
Studies in kainate-treated rats, a model of chronic epilepsy with spontaneous seizures, have shown that this compound can reduce the frequency of spontaneous recurrent motor seizures in a dose-dependent manner. aesnet.org
The maximal electroshock (MES) seizure model is a standard test used to identify compounds effective against generalized tonic-clonic seizures. researchgate.netcapes.gov.brnih.govkarger.com In this model, an electrical stimulus is delivered to induce a seizure characterized by tonic extension of the hind limbs. karger.com this compound has consistently demonstrated effectiveness in preventing tonic extension seizures induced by maximal electroshock in laboratory animals, similar to phenytoin. capes.gov.br
Studies investigating the interaction of this compound with other antiepileptic drugs in the mouse MES model have been conducted. For example, combinations of this compound with phenobarbital (B1680315) and carbamazepine have shown synergistic interactions against MES-induced seizures. karger.com An isobolographic analysis of the combination of retigabine (B32265) and this compound in the mouse MES model revealed an additive interaction for anticonvulsant effects. jpccr.eu
While effective in acute MES tests, studies on chronic this compound administration in the mouse MES model have yielded less clear results, with some research suggesting that the MES model in mice may not be ideal for testing the anticonvulsant effects of chronic this compound administration at certain dose ranges. researchgate.netnih.gov For instance, in one study, calculating 50% effective doses for this compound applied in a 14-day protocol was not possible, as doses between 80-150 mg/kg did not offer protection in more than 50% of mice. researchgate.netnih.gov This phenomenon was not attributed to pharmacokinetic differences between acute and chronic administration. researchgate.netnih.gov
Data from studies in the mouse MES model investigating the anticonvulsant effects of this compound, alone and in combination, are summarized below:
| Drug(s) Tested | Model | Interaction Type (Anticonvulsant Effect) | Reference |
| This compound alone | MES | Dose-dependent reduction of seizures | nih.gov |
| This compound + Retigabine | MES | Additive | jpccr.eu |
| Carbamazepine + Phenobarbital + this compound (1:1:1 ratio) | MES | Supra-additive (Synergistic) | karger.com |
Note: This table summarizes findings from specific studies and may not represent all possible interactions or outcomes.
| Drug | ED50 (mg/kg) in Mouse MES Model | Reference |
| This compound | Not explicitly stated as a single value across all sources, but dose-dependent effects are reported. | nih.govresearchgate.netnih.gov |
| Carbamazepine | 13.60 ± 0.83 mg/kg (administered alone) | karger.com |
Note: ED50 values can vary depending on the specific study protocol and mouse strain.
This compound has also shown effectiveness in the MES model in rats, preventing tonic and clonic seizures in a rat model of ischemia-induced epilepsy. dergipark.org.tr The tonic phase of generalized seizures was found to be suppressed by this compound in young and adult rats. dergipark.org.tr
| Animal Species | Seizure Type Modeled | Key Finding in MES Model | Reference |
| Mouse | Tonic-clonic | Effective against tonic extension seizures. | capes.gov.br |
| Mouse | Tonic-clonic | Shows additive or synergistic interactions with other AEDs. | karger.comjpccr.eu |
| Mouse | Tonic-clonic | Chronic administration effects can be variable. | researchgate.netnih.gov |
| Rat | Tonic-clonic | Prevents tonic and clonic seizures in ischemia-induced epilepsy model. | dergipark.org.tr |
| Rat | Tonic-clonic | Suppresses the tonic phase of generalized seizures. | dergipark.org.tr |
Epilepsy Models
Pentylenetetrazole-Induced Seizure Models
The pentylenetetrazole (PTZ)-induced seizure model is a widely used experimental paradigm for screening potential anticonvulsant drugs and studying epileptogenesis. PTZ is a chemical convulsant that acts as a GABAA receptor antagonist, leading to neuronal excitation and seizures. mdpi.com
Studies have investigated the effects of this compound in both acute PTZ seizure tests and PTZ-induced kindling models. In acute PTZ tests, where a single, high dose of PTZ is administered to induce immediate seizures, this compound has shown anticonvulsant effects, although it is considered only weakly effective in blocking clonic seizures induced by subcutaneous PTZ in some studies. mdpi.comcambridge.orgmedsafe.govt.nz However, other research indicates that this compound at higher doses (175 and 200 mg/kg) exhibits anticonvulsant effects against PTZ-evoked convulsions in mice. nih.gov The efficacy can also be influenced by factors such as the route of administration and the specific seizure endpoint measured.
In the PTZ-induced kindling model, repeated administration of subconvulsive doses of PTZ leads to a progressive increase in seizure severity, eventually resulting in generalized seizures, mimicking aspects of epileptogenesis. mdpi.compensoft.net Long-term treatment with this compound has been explored for its effects on kindling development. While one study noted that this compound's effect on seizure development in a PTZ-kindling model in rats was not as pronounced as that of lacosamide, it did show a tendency to decrease the seizure severity score, with significant reductions observed at specific injection points during the kindling process. pensoft.net Another study comparing different brands of this compound in a PTZ kindling model in mice did not find significant differences in the protective effect among them. nih.gov
Research has also explored the interaction of this compound with other substances in the PTZ model. For instance, a study found that the combination of this compound and Lactobacillus johnsonii led to a reduction in PTZ-induced seizures in mice, suggesting a potential role for gut microbiota in modulating the effects of this compound. aesnet.org
Kindling Models (e.g., Amygdala Kindling)
Kindling is an experimental model of epilepsy produced by repeated, initially subconvulsive, electrical or chemical stimulation of a brain region, such as the amygdala. researchgate.nettranspharmation.com This repeated stimulation leads to a progressive and enduring increase in seizure susceptibility, culminating in generalized seizures. This model is widely used to study the mechanisms of epileptogenesis and evaluate the efficacy of antiepileptic drugs against partial seizures with secondary generalization. transpharmation.com
This compound has demonstrated potent anticonvulsant activity in amygdala-kindled rats. Studies have shown that this compound, administered before kindling stimulation, exhibits a dose-related inhibition on various seizure parameters, including behavioral seizures, forelimb clonus, and amygdala and cortical afterdischarges. researchgate.netnih.gov The doses required for anticonvulsant effects in kindled seizures tend to be lower than those needed for maximal electroshock seizures in rats. researchgate.netnih.gov For example, oral administration of this compound showed ED50 values ranging from 7.09 to 7.25 mg/kg for different seizure parameters in amygdala-kindled rats. nih.gov Intraperitoneal administration also showed dose-dependent effects, with ED50 values ranging from 10.4 to 13.9 mg/kg. nih.gov
This compound has been shown to reduce both the afterdischarge duration and ameliorate seizure semiology in kindled rats. researchgate.net Some studies suggest that this compound primarily blocks the spread of seizures in this model. nih.gov While complete suppression of afterdischarge was not consistently observed even at high doses, this compound significantly delayed amygdala kindling. nih.gov
Combinations of this compound with conventional antiepileptic drugs have also been evaluated in amygdala-kindled rats. Studies indicate that combinations of this compound with valproate, carbamazepine, and phenobarbital can be beneficial against amygdala-kindled seizures, while combinations with diphenylhydantoin were ineffective. nih.gov
Spontaneous Epileptic Rat Models
Spontaneous epileptic rat models, such as the genetically predisposed spontaneous epileptic rat (SER), exhibit spontaneous recurrent seizures, providing a valuable tool for studying chronic epilepsy and evaluating drugs for different seizure types, including tonic and absence-like seizures. cambridge.orgresearchgate.netnih.gov
This compound has shown effectiveness in inhibiting seizures in spontaneously epileptic rats. Studies using SER models have demonstrated that this compound can inhibit both tonic and absence-like seizures in a dose-dependent manner. cambridge.orgnih.gov For instance, intraperitoneal administration of this compound at doses of 20 and 40 mg/kg inhibited both seizure types. nih.gov The inhibitory effect on absence-like seizures in SERs may involve the central dopaminergic system. nih.gov
Animal models with spontaneous seizures, including those induced by kainate or pilocarpine (B147212), are considered efficient for rapid testing of antiepileptic drugs using repeated-measures, crossover protocols. nih.govaesnet.org In kainate-treated rats exhibiting spontaneous motor seizures, this compound has been shown to reduce the frequency of these seizures in a dose-dependent manner. nih.govaesnet.org At a dose of 30 mg/kg, this compound decreased the frequency of motor seizures by approximately half, with a significant effect observed for up to 12 hours post-injection. aesnet.org
Pilocarpine-Induced Status Epilepticus Models
The pilocarpine-induced status epilepticus (SE) model in rats is a widely used model that replicates key features of human temporal lobe epilepsy, including an initial period of prolonged seizures (SE) followed by a latent phase and the subsequent development of spontaneous recurrent seizures and associated neuronal damage in limbic areas. nih.govaesnet.org This model is valuable for investigating both the acute treatment of SE and the potential antiepileptogenic and neuroprotective effects of interventions.
This compound has been evaluated for its effects in the pilocarpine-induced SE model. Studies have shown that this compound can attenuate the number of motor seizures during the early phase of pilocarpine-induced SE. mdpi.com For example, repeated injections of this compound at doses of 40 and 80 mg/kg mitigated SE severity in rats. mdpi.com
Beyond acute seizure control, this compound has demonstrated neuroprotective properties in this model. Treatment with this compound during and after SE has been shown to improve neuronal survival, particularly in vulnerable regions like the CA1 and CA3 subregions of the hippocampus, which are significantly damaged after pilocarpine-induced SE. nih.govaesnet.orgnih.gov this compound induced a notable percentage of neuroprotection in the CA1 layer of the hippocampus and, at certain doses, prevented neuronal death in CA3b. nih.gov This neuroprotective effect appears to be dose-dependent. nih.gov Investigations into the mechanism suggest that this compound's neuroprotective action in this model might involve protecting hippocampal mitochondria against an external calcium challenge and increasing the activity of mitochondrial respiratory chain complex I. nih.gov
However, despite its neuroprotective effects on neuronal survival, this compound treatment in the pilocarpine model has not consistently prevented epileptogenesis, as the latency to and frequency of spontaneous recurrent seizures in this compound-treated rats have been reported as similar to control groups in some studies. nih.gov Other research, however, suggests a statistically significant reduction in the development of spontaneous recurrent seizures following SE with this compound treatment, indicating potential antiepileptogenic effects. aesnet.org
Hyperthermia-Induced Seizure Models
Hyperthermia-induced seizure models, often used to study febrile seizures, involve exposing animals to elevated temperatures to trigger convulsions. These models are relevant for understanding the mechanisms underlying fever-associated seizures and evaluating potential preventive and therapeutic agents.
This compound has been investigated for its effects in experimental models of hyperthermia-induced seizures in rats. Studies have shown that hyperthermia-induced convulsions can lead to significant neuronal loss, particularly in hippocampal regions like CA1 and CA3. termedia.pl
This compound has demonstrated neuroprotective properties in this model, especially when administered preventively before the induction of hyperthermic stress. termedia.pltermedia.pl Pre-treatment with this compound at doses such as 80 mg/kg considerably improved the survival of pyramidal neurons in the CA1 and CA3 sectors of the hippocampus, significantly reducing neuronal loss compared to untreated groups. termedia.pl Morphometric investigations have quantified this protective effect, showing a substantial reduction in neuron death. The neuroprotective action appears to be less pronounced when this compound is administered immediately after the seizures. termedia.pl Ultrastructural studies have further supported these findings, indicating that preventive this compound administration can mitigate damage to neuronal perikarya and synaptic endings in hippocampal and neocortical regions affected by hyperthermic stress. termedia.pltermedia.plnih.gov This protective effect on synaptic morphology might be partly mediated by enhancing blood-brain barrier components and improving blood supply. nih.gov
In terms of seizure control in hyperthermia-induced seizure models, this compound has shown inhibitory effects, with its efficacy being comparable to other antiepileptic drugs like valproate and phenobarbital in some studies using Scn1a mutant rats, a model relevant to certain genetic epilepsy syndromes. okayama-u.ac.jp
Migraine Models
Preclinical research on this compound in migraine models focuses on understanding its mechanisms of action in preventing migraine attacks. While the exact pathophysiology of migraine is complex, animal models, such as those involving cortical spreading depression (CSD) or the induction of trigeminal activation and associated pain, are used to investigate potential anti-migraine agents.
This compound has been evaluated in preclinical models relevant to migraine, including models of cortical spreading depolarization and those involving trigeminal system activation. Studies using rodent models have shown that prophylactic treatments for migraine, including this compound, can reduce the number of cortical spreading depression events. ub.edu Chronic administration of this compound has been shown to suppress CSD in rat and cat models. ub.edu
Models involving the induction of orofacial inflammatory allodynia, which share some pathophysiological mechanisms with headache and migraine, have also been used to test this compound. In a complete Freund's adjuvant (CFA)-induced orofacial inflammatory allodynia model in rats, this compound demonstrated significant anti-allodynic effects, reversing the chronic inflammatory pain. frontiersin.org This suggests that this compound may be effective in modulating trigeminal activation and associated pain pathways relevant to migraine. frontiersin.orgresearchgate.net
Proposed mechanisms for the anti-migraine effect of this compound in preclinical models include the inhibition of nociceptive neuronal firing in the trigeminocervical complex. researchgate.net This may involve the reduction of excitatory neurotransmission through the downregulation of postsynaptic AMPA/kainate receptors and Na⁺ channels, as well as the enhancement of GABAA receptor activity to promote inhibitory neurotransmission. researchgate.netresearchgate.net Additionally, by inhibiting voltage-gated Ca²⁺ channels, this compound may prevent the release of vasoactive neuropeptides like calcitonin gene-related peptide (CGRP), which is implicated in migraine pathophysiology. researchgate.netresearchgate.net
Neuroprotection Models
Beyond its anticonvulsant and anti-migraine effects, this compound has demonstrated neuroprotective properties in various preclinical models of neuronal injury and neurodegeneration. These models aim to simulate conditions that lead to neuronal damage, such as ischemia, trauma, or exposure to neurotoxins.
This compound's neuroprotective effects have been observed in several experimental paradigms. In models of cerebral ischemia, this compound has shown protective effects against hippocampal neuronal damage after global ischemia in gerbils and in a rat model of global ischemia-induced neurodegeneration. mdpi.comjle.com
In the context of epilepsy, this compound has shown neuroprotection in models of status epilepticus, as discussed in section 3.2.1.5. Studies in the pilocarpine-induced SE model have demonstrated that this compound reduces neuronal injury and improves neuronal survival in hippocampal regions. nih.govaesnet.orgnih.gov
This compound has also exhibited neuroprotective effects in models of traumatic brain injury and spinal cord injury. mdpi.complos.org In a rat model of cervical spinal cord injury, this compound treatment delivered shortly after injury increased tissue sparing, preserved oligodendrocytes, and saved motor neurons. plos.org This neuroprotective effect was more pronounced than that of another AMPA-receptor antagonist, NBQX. plos.org
Furthermore, this compound has shown marked neuroprotection against experimental models of neurodegenerative conditions induced by neurotoxins. This includes protection against 3-nitropropionic acid-induced striatal neurodegeneration and Huntington-like manifestations, as well as methylphenidate-triggered hippocampal neurodegeneration. mdpi.com this compound has also been investigated for its potential to combat cognitive deficits induced by substances like cadmium, showing effects on hippocampal oxidative insult, apoptosis, and autophagy. mdpi.com The antioxidant actions of this compound, such as scavenging reactive oxygen species, may contribute to its neuroprotective features in various preclinical models. mdpi.com
Focal Cerebral Ischemia Models
Experimental studies in animal models of focal cerebral ischemia have indicated that this compound can reduce neuronal damage paedcro.com. Its anti-excitotoxic properties are suggested to contribute to this protective effect paedcro.com. While effective in focal ischemia models, this compound did not show neuroprotective effects in a transient global forebrain ischemia model in gerbils, suggesting potential differences in efficacy depending on the type of ischemia and species researchgate.net.
Hypoxic-Ischemic Encephalopathy Models
This compound has garnered attention as a potential neuroprotective agent in hypoxic-ischemic encephalopathy (HIE) in various animal models thieme-connect.comfrontiersin.org. Studies in cortical cell cultures subjected to oxygen and glucose deprivation (OGD) demonstrated an increase in surviving neurons with this compound treatment, comparable to the effects of an NMDA antagonist thieme-connect.com. Prophylactic treatment with this compound has also been explored in rat models of HIE thieme-connect.com. Preclinical studies have shown that this compound can reduce brain injury in animal models of neonatal HIE nih.gov.
Traumatic Brain Injury Models
Investigations into the neuroprotective effects of this compound in traumatic brain injury (TBI) models in rats have shown promising results researchgate.netnih.gov. In a weight-drop model, this compound treatment led to significantly better performance in neurological tests compared to vehicle-treated animals at 10 and 20 days post-injury nih.gov. While this compound promoted neurological recovery, it did not affect the final size of the traumatic lesion, although there was a tendency towards reduced post-traumatic cerebral edema nih.gov. This compound has been reported to rescue oligodendrocytes in models of TBI nih.gov.
Spinal Cord Injury Models
Studies in experimental rat models of traumatic spinal cord injury (SCI) have evaluated the effects of this compound on secondary cellular injury mechanisms researchgate.net. Oral administration of this compound in a thoracic contusive SCI model significantly reduced levels of malondialdehyde and protein carbonyl, increased reduced glutathione (B108866) levels, and diminished immunoreactivity for endothelial nitric oxide synthase, inducible nitric oxide synthase, and apoptotic peptidase activating factor 1 researchgate.net. This compound treatment also improved the functional recovery of SCI rats and demonstrated neuroprotective effects researchgate.net. This compound delivered after SCI has been shown to increase tissue sparing and preserve oligodendrocytes and neurons nih.gov.
Early Brain Injury Following Subarachnoid Hemorrhage Models
This compound has shown potential in attenuating early brain injury (EBI) following subarachnoid hemorrhage (SAH) in rats nih.gov. In an endovascular perforation SAH model, this compound administered intraperitoneally lowered elevated levels of myeloperoxidase and proinflammatory mediators in a dose-related fashion nih.gov. The study suggested that this compound's neuroinflammation regulation targets the nuclear factor-kappa B (NF-κB) signaling pathway nih.gov. Additionally, this compound ameliorated SAH-induced cortical neuronal apoptosis by influencing the expression of Bax, Bcl-2, and cleaved caspase-3 proteins, with the effect being dose-dependent nih.gov. This compound also demonstrated a marked neuroprotective effect in an experimental model of SAH in rabbits, reducing neural degeneration in hippocampal sections nih.gov.
Diabetic Neuropathy Models (Neuroinflammation focus)
Preclinical research in diabetic neuropathy models has focused on the neuroinflammatory aspects and the protective effects of this compound. In a mouse model of diabetic neuropathy, this compound administration led to a significant, dose-dependent reduction in spinal cord levels of TNF-α and IL-1β researchgate.net. Sciatic nerves from diabetic mice showed axonal degeneration and spinal cords exhibited elevated GFAP and inflammatory cytokines, which were suppressed by this compound treatment researchgate.netnih.gov. This compound produced neuroprotection and enhanced GAP-43, a marker of plasticity researchgate.netnih.gov. Studies have also investigated the effects of this compound on mitochondrial biogenesis and neuroinflammation in streptozotocin-induced peripheral neuropathy in rats, showing dose-dependent prevention of the decrease in catalase levels ijper.org. This compound treatment significantly delayed and prevented the development of allodynia and hyperalgesia in these models ijper.org.
Data from Diabetic Neuropathy Models:
| Model Type | Species | Key Finding (Neuroinflammation) | Other Observed Effects | Citation |
| Diabetic Neuropathy | Mouse | Reduced spinal cord TNF-α and IL-1β levels (dose-dependent) | Suppressed spinal cord GFAP, enhanced GAP-43, reduced axonal degeneration in sciatic nerves | researchgate.netnih.gov |
| Streptozotocin-induced Neuropathy | Rat | Prevented decrease in catalase levels (dose-dependent) | Delayed/prevented allodynia and hyperalgesia | ijper.org |
Addiction Models (e.g., Alcohol Dependence)
Preclinical studies have provided support for this compound's effects in addiction models, particularly alcohol dependence nih.govtermedia.pl. Research has shown that this compound can reduce the intake of ethanol (B145695) and alleviate symptoms of withdrawal syndrome in animals termedia.pl. Studies using mouse models have examined the effects of this compound in reducing convulsions during alcohol withdrawal, showing a reduction in handling-induced convulsions oup.com. While some studies found no effect of this compound on alcohol's rewarding effects in conditioned place preference procedures, higher doses did reduce alcohol consumption in certain mouse strains oup.com. Additional preclinical studies are needed to further elucidate the basic mechanistic processes underlying this compound's efficacy as a treatment for alcohol dependence nih.gov.
Data from Alcohol Dependence Models:
| Model Type | Species | Key Finding | Citation |
| Alcohol Dependence | Animal Models | Reduced ethanol intake, alleviated withdrawal symptoms | termedia.pl |
| Alcohol Withdrawal | Mouse | Reduced handling-induced convulsions | oup.com |
Neuroimaging Studies in Preclinical Models
While many neuroimaging studies involving this compound have been conducted in humans to investigate cognitive effects and mechanisms in conditions like epilepsy and migraine, preclinical neuroimaging, particularly fMRI, is increasingly used to understand drug effects on brain activity and networks in animal models plos.orgamegroups.org. Preclinical studies have shown that this compound can modulate neuronal activity in brain regions involved in pain processing. For example, research in animal models of trigeminal pain has indicated that this compound can inhibit chronic orofacial inflammatory allodynia in rats frontiersin.org. Although the provided search results primarily discuss human neuroimaging studies related to this compound's cognitive effects and its modulation of thalamo-cortical networks in trigeminal pain, these human findings often build upon or corroborate evidence from animal studies plos.org. The observation that this compound modulates nociceptive trigeminal transmission in animal studies aligns with human fMRI data showing decreased activity in the thalamus and other pain processing areas after this compound administration plos.org.
Genetic and Molecular Studies in Preclinical Contexts
Preclinical research has extensively investigated the molecular mechanisms underlying this compound's actions. This compound is known to influence several molecular targets, contributing to its diverse pharmacological profile researchgate.netresearchgate.net. Key mechanisms identified in preclinical studies include:
Modulation of Voltage-Dependent Ion Channels: this compound blocks voltage-gated sodium channels, which is thought to contribute to its ability to limit repetitive neuronal firing cambridge.orgresearchgate.net. It also inhibits high-voltage-activated calcium channels, although the clinical relevance of this is less certain wikipedia.org. Additionally, this compound can activate potassium conductance researchgate.net.
GABAergic Neurotransmission Enhancement: this compound enhances the activity of gamma-aminobutyric acid (GABA) at GABA-A receptors, increasing chloride flux and potentiating GABA-mediated inhibitory neurotransmission cambridge.orgresearchgate.netdoctorlib.org. This effect appears to be mediated through a site distinct from the benzodiazepine binding site cambridge.org.
Glutamatergic Neurotransmission Inhibition: this compound inhibits excitatory neurotransmission mediated by non-N-methyl-D-aspartate (non-NMDA) receptors, particularly selectively blocking the AMPA/kainate subtype of glutamate receptors cambridge.orgresearchgate.netdoctorlib.org.
Carbonic Anhydrase Inhibition: this compound weakly inhibits certain carbonic anhydrase isozymes, specifically CA-II and CA-IV wikipedia.orgdoctorlib.org. While this property exists, it is generally not considered a primary mechanism for its anticonvulsant effects researchgate.netdoctorlib.org.
Genetic studies in a preclinical context often focus on identifying how genetic variations might influence the response to this compound or the underlying mechanisms of conditions it treats. For example, preclinical studies have explored the role of genes involved in glutamatergic neurotransmission, such as the GRIK1 gene (coding for the kainate-selective glutamate receptor GluR5 subunit), as plausible candidates for influencing this compound's effects, given that animal and in vitro studies have shown that receptors containing the GluR5 subunit selectively bind this compound uga.edu.
Preclinical studies using cultured neurons have been instrumental in revealing this unique combination of pharmacological properties nih.gov. Research suggests that this compound might alter target activity by modifying their phosphorylation state wikipedia.org.
Novel Formulations for Enhanced Preclinical Efficacy
The development of novel formulations aims to improve the pharmacokinetic properties, delivery, and ultimately, the preclinical efficacy of this compound. One area of focus has been the development of parenteral formulations for conditions requiring rapid drug delivery, such as status epilepticus. This compound's poor aqueous solubility presents a challenge for intravenous administration sen.esnih.gov.
Preclinical studies have explored excipients to enhance this compound solubility. For instance, meglumine (B1676163), an FDA-approved amino sugar, has been shown to markedly enhance the aqueous solubility of this compound sen.esnih.gov. Preclinical studies have evaluated the pharmacokinetics and tolerability of novel meglumine-based parenteral solutions of this compound in rats, including models of fluid percussion injury and pilocarpine-induced status epilepticus sen.esnih.gov. These studies demonstrated excellent tolerability of the novel meglumine-based solutions in these preclinical models sen.esresearchgate.net. Comparisons with other excipients like sulfobutylether-β-cyclodextrin (Captisol®) have indicated that meglumine is more effective in dissolving this compound sen.esresearchgate.net. Preclinical studies on the anti-seizure efficacy of these novel formulations in status epilepticus models are ongoing sen.esresearchgate.net.
Such preclinical formulation research is crucial for developing delivery methods that could be better suited for clinical situations requiring rapid and reliable systemic exposure to this compound.
Preclinical Efficacy Data Examples (Illustrative based on search results):
Based on the search results, here is an example of how preclinical efficacy data might be presented in a table format, illustrating this compound's effect in different seizure models.
| Animal Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Maximal Electroshock Seizures | Rat | Oral | 13.5 | nih.gov |
| Maximal Electroshock Seizures | Mouse | Oral | 40.9 | nih.gov |
| Pentylenetetrazol-induced Seizures | Mouse | Oral | 1030 | nih.gov |
Clinical Research Paradigms and Findings for Topiramate
Epilepsy Research
Clinical trials have demonstrated that topiramate possesses a broad spectrum of activity, suggesting its potential utility in managing various seizure types nih.gov.
Partial-Onset Seizures
This compound has well-documented efficacy as an adjunctive agent for partial-onset seizures nih.gov. Multiple double-blind, parallel trials have shown reductions in seizure frequency nih.gov. In adult patients with refractory partial-onset seizures, this compound has been effective as add-on therapy in randomized, double-blind, placebo-controlled clinical trials neurology.org. Pooled data from these studies indicated significant reductions in seizure frequency cambridge.org. For instance, one study showed a median percent reduction in monthly seizure frequency of 48% for this compound 400 mg/day compared to 13% for placebo neurology.org. The percentage of patients achieving a 50% or greater reduction in seizure rates was also significantly higher with this compound neurology.org.
In pediatric patients aged 2 to 16 years with uncontrolled partial-onset seizures, a randomized, double-blind, placebo-controlled trial found that this compound-treated patients had a greater median percent reduction from baseline in average monthly partial-onset seizure rate (33.1%) compared to placebo-treated patients (10.5%) neurology.org. A greater proportion of pediatric patients in the this compound group also achieved a 75% or greater seizure rate reduction neurology.org.
This compound has also been assessed as monotherapy for partial-onset seizures nih.gov. In a study involving children and adolescents with newly diagnosed epilepsy, including partial-onset seizures, a significant treatment effect favoring this compound was observed, with notable 6-month and 12-month seizure-free rates in the higher dose group aesnet.org.
Here is a summary of findings in partial-onset seizures:
| Study Type | Patient Population | Key Finding | Citation(s) |
| Adjunctive, Double-Blind, Placebo-Controlled | Adult, Refractory Partial-Onset | Significant reduction in seizure frequency; Higher responder rates (>50%). | neurology.orgcambridge.orgneurology.orgresearchgate.net |
| Adjunctive, Double-Blind, Placebo-Controlled | Pediatric (2-16 yrs), Partial-Onset | Greater median percent reduction in seizure rate; Higher rates of ≥75% reduction. | neurology.org |
| Monotherapy, Double-Blind, Randomized | Pediatric/Adolescent, Newly Diagnosed | Significant treatment effect; High 6- and 12-month seizure-free rates. | aesnet.org |
Generalized Tonic-Clonic Seizures
The efficacy of this compound as adjunctive therapy for the treatment of primary generalized tonic-clonic (PGTC) seizures has been examined in randomized, double-blind, placebo-controlled studies neurology.orgnsj.org.sa. In one such study involving patients aged 3 to 59 years, the median percentage reduction from baseline in PGTC seizure rate was significantly greater for this compound patients (56.7%) compared to placebo patients (9.0%) neurology.org. A significantly higher proportion of patients in the this compound group also achieved a 50% or higher reduction in PGTC seizure rate neurology.org. This compound was also found to be significantly better than placebo in reducing the average monthly seizure rate for all generalized seizures neurology.org.
Preliminary data from an open-label extension of a double-blind, placebo-controlled trial in patients with resistant primary generalized seizures showed that a high percentage of patients experienced a 50% or greater reduction in tonic-clonic seizures, and a notable percentage were seizure-free during the open extension nih.gov.
Lennox-Gastaut Syndrome
This compound has been evaluated as adjunctive therapy for Lennox-Gastaut syndrome (LGS) in multicenter, double-blind, placebo-controlled trials nih.govneurology.org. In a study involving patients aged 1 to less than 30 years with LGS, this compound adjunctive therapy was effective in reducing the number of drop attacks, which are among the most severe seizures associated with this syndrome nih.govneurology.org. The median percentage reduction from baseline in average monthly drop attack rate was significantly better in the this compound group compared to the placebo group nih.govneurology.org. The percentage of patients with a 50% or greater reduction from baseline in major seizures (drop attacks and tonic-clonic seizures) was also significantly greater in the this compound group nih.govneurology.org.
In an open-label trial in Lennox-Gastaut syndrome, a significant percentage of patients had more than a 50% seizure reduction, and a subset had no drop attacks for an extended period nsj.org.sanih.gov. Studies in infants and young children with refractory epilepsy, including LGS, have also indicated that this compound can be a useful option, with a satisfactory response (completely seizure-free or more than a 50% seizure reduction) observed in a notable proportion of children nih.gov.
Here is a summary of findings in Lennox-Gastaut Syndrome:
| Study Type | Patient Population | Key Finding | Citation(s) |
| Adjunctive, Double-Blind, Placebo-Controlled | Patients with LGS (1 to <30 yrs) | Significant reduction in drop attacks and major seizures; Higher rates of ≥50% reduction in major seizures. | nih.govneurology.org |
| Open-Label Extension | Patients with LGS | Significant percentage with >50% seizure reduction; Some patients seizure-free from drop attacks long-term. | nsj.org.sanih.gov |
| Add-on, Prospective | Infants and Young Children with Refractory Epilepsy (incl. LGS) | Satisfactory response (seizure-free or >50% reduction) in a notable proportion. | nih.gov |
Refractory Epilepsy
This compound has been investigated for its efficacy in patients with refractory epilepsy, defined as epilepsy that has not been controlled with previous AED therapy nih.gov. In controlled clinical trials, this compound has demonstrated efficacy as an adjunctive agent in patients with refractory partial seizures and secondarily generalized tonic-clonic seizures cambridge.org. A significant percentage of patients in these trials achieved a 50% or greater reduction in seizure frequency cambridge.org.
Long-term open-label studies in adult patients with partial and/or generalized seizures resistant to previous AED therapy have shown that a considerable percentage of patients achieved a 50% or greater seizure reduction, and a subset were seizure-free for extended periods nih.gov. An open, add-on prospective study in patients with drug refractory partial epilepsy or Lennox-Gastaut syndrome also reported a significant percentage of patients having a 50% or less reduction in seizure frequency, with one patient achieving seizure freedom unimelb.edu.au. Studies in infants and young children with refractory epilepsy have also shown this compound to be a useful add-on therapy, with a satisfactory response observed in a majority of the children nih.gov.
Here is a summary of findings in Refractory Epilepsy:
| Study Type | Patient Population | Key Finding | Citation(s) |
| Adjunctive, Controlled Trials | Adult, Refractory Partial/Secondarily Generalized | Efficacy demonstrated; Notable percentage with >50% seizure reduction. | cambridge.org |
| Open-Label, Long-Term | Adult, Refractory Partial/Generalized | Significant percentage with ≥50% seizure reduction; Some patients seizure-free long-term. | nih.gov |
| Open, Add-on Prospective | Patients with Drug Refractory Partial/LGS | Notable percentage with ≤50% seizure reduction; Some patients seizure-free. | unimelb.edu.au |
| Add-on, Prospective | Infants and Young Children with Refractory Epilepsy | Useful option; Satisfactory response in majority. | nih.gov |
Juvenile Myoclonic Epilepsy
Research into the efficacy of this compound for juvenile myoclonic epilepsy (JME) has yielded varying results. A Cochrane review including three randomized controlled trials with a limited number of participants indicated that this compound seemed to work better than placebo for primarily generalized tonic-clonic seizures, but the evidence quality was very low and results should be interpreted with caution cochrane.orgresearchgate.netnih.govcochranelibrary.com. The review found no significant differences between this compound and valproate in the proportion of participants responding with a 50% or greater reduction in myoclonic seizures or PGTC seizures, or becoming seizure-free cochrane.orgnih.govcochranelibrary.com. Based on the available limited data, the review concluded that there is insufficient evidence to support this compound for the treatment of people with JME cochrane.orgresearchgate.netnih.govcochranelibrary.com.
However, some studies have suggested the usefulness of this compound in patients with JME dovepress.com. One randomized-controlled study on the efficacy of this compound in patients with generalized tonic clonic seizure, including those with JME, reported a reduction of more than 50% of generalized tonic clonic seizures in a significant proportion of patients treated with this compound compared to placebo dovepress.com.
Pediatric Epilepsy Studies
Clinical trials have investigated this compound's use in pediatric epilepsy across various seizure types neurology.orgaesnet.orgnsj.org.sanih.gov. As mentioned in previous sections, studies have evaluated this compound as adjunctive therapy for partial-onset seizures in children, demonstrating a significant reduction in seizure rates and higher responder rates compared to placebo neurology.org.
In children with intractable partial epilepsy, studies have reported a significant reduction in seizure frequency, with a notable percentage of children achieving a 50% or greater seizure reduction and a subset becoming completely seizure-free nsj.org.sa.
For Lennox-Gastaut syndrome in pediatric patients, this compound adjunctive therapy has shown effectiveness in reducing drop attacks and major motor seizures nih.govneurology.org. Studies in infants and young children with refractory epilepsy, including LGS and infantile spasms, have indicated that this compound can be a useful add-on therapy, with a satisfactory response observed in a majority of the children nih.gov.
This compound has also been evaluated as first-line monotherapy in children and adolescents with newly diagnosed epilepsy, including partial-onset and primary generalized tonic-clonic seizures, showing a significant treatment effect and favorable seizure-free rates aesnet.org.
Here is a summary of findings in Pediatric Epilepsy Studies:
| Epilepsy Type(s) Covered | Study Type | Patient Population | Key Finding | Citation(s) |
| Partial-Onset Seizures | Adjunctive, Double-Blind, Placebo-Controlled | Children (2-16 yrs) | Significant reduction in seizure rate; Higher rates of ≥75% reduction. | neurology.org |
| Intractable Partial Epilepsy | Open-Label | Children | Significant seizure reduction; Notable percentage seizure-free or with >50% reduction. | nsj.org.sa |
| Lennox-Gastaut Syndrome | Adjunctive, Double-Blind, Placebo-Controlled | Pediatric Patients | Effective in reducing drop attacks and major motor seizures. | nih.govneurology.org |
| Refractory Epilepsy (incl. LGS, Infantile Spasms, others) | Add-on, Prospective | Infants and Young Children | Useful add-on option; Satisfactory response in majority. | nih.gov |
| Newly Diagnosed Epilepsy (Partial-Onset, PGTC) | Monotherapy, Double-Blind, Randomized | Children/Adolescents | Significant treatment effect; Favorable 6- and 12-month seizure-free rates. | aesnet.org |
Migraine Prophylaxis Research
This compound has been extensively studied for its efficacy in the prevention of migraine headaches. It is recommended as a first-line treatment for migraine prophylaxis. frontiersin.org
Chronic Migraine Prevention
Studies indicate that this compound is effective in reducing the occurrence of chronic migraine, defined as experiencing headaches on 15 or more days per month. mdpi.comnih.govamericanmigrainefoundation.org Two large, randomized, double-blind, placebo-controlled trials investigated this compound in patients with chronic migraine. nih.gov While a pooled analysis suggested that preventive treatment with this compound may reduce the risk of developing chronic forms of headache in patients with episodic migraine, it is also effective in treating patients who have already progressed to chronic migraine. nih.govd-nb.info
In clinical trials for chronic migraine, this compound has shown a significant decrease in monthly migraine frequency. mdpi.comnih.gov For instance, one trial reported an average reduction of 3.3 migraine days per month with this compound. mdpi.com Another study noted a meaningful reduction averaging 2.5 migraine days per month. mdpi.com A meta-analysis of this compound's effectiveness in managing headache revealed a significant reduction in the number of headache days compared to placebo. researchgate.net
Episodic Migraine Transformation Prevention
Preventive treatment with this compound in patients with episodic migraine (fewer than 15 headache days per month) may reduce the risk of developing chronic forms of headache. nih.gov A pooled analysis of data from three pivotal trials suggested this potential benefit, particularly in patients at higher risk of developing chronic migraine, such as those with 12 or more headache days at baseline. d-nb.info The INTREPID study, a randomized, double-blind, placebo-controlled multicenter trial, specifically investigated this compound's intervention to prevent the transformation of episodic migraine. yale.edu
Medication Overuse Headache
This compound has been utilized in the treatment of medication overuse headache (MOH), a secondary headache disorder associated with the overuse of acute headache medications. mdpi.comnih.gov It is recommended by the European Federation of Neurological Societies as one of the few medications showing effectiveness for this indication. wikipedia.org
Studies support the use of this compound in patients with chronic migraine complicated by MOH, demonstrating effectiveness in reducing the monthly number of headache days. mdpi.com While some studies suggest that withdrawal from acute medication is not always necessary when initiating preventive therapy, this compound has shown benefit in patients with MOH, although it may be more effective in those with chronic migraine without overuse. nih.govmdpi.com
Comparative Efficacy Studies (e.g., vs. Erenumab)
Direct head-to-head comparisons between this compound and newer migraine preventive medications, such as calcitonin gene-related peptide (CGRP) inhibitors, are available. The HER-MES trial, a randomized, controlled, head-to-head study, compared the tolerability and efficacy of erenumab versus this compound in patients with episodic and chronic migraine. neurology.orgnowyouknowneuro.com
In the HER-MES trial, over 24 weeks, 38.9% of patients receiving erenumab achieved a 50% or greater reduction in monthly migraine days compared to 31% of those receiving this compound. nowyouknowneuro.com A post-hoc analysis of the HER-MES trial also concluded that erenumab was superior to this compound in the 50% responder rate and change from baseline in monthly migraine days over months 4 through 6. neurology.org
A retrospective cohort study comparing erenumab and this compound for the prevention of chronic migraine assessed outcomes using the Migraine Disability Assessment (MIDAS) score. nih.gov In this study, over 15% of patients in the this compound group achieved a 50% reduction in MIDAS scores over three months, with a mean reduction of 5.89. nih.gov In contrast, nearly 79% of patients in the erenumab group achieved a 50% reduction in MIDAS scores, with a mean reduction of 3.76. nih.gov
A meta-analysis comparing various preventive drugs for chronic migraine found that newer drugs like erenumab were more effective than traditional ones such as this compound. nihr.ac.uk The meta-analysis indicated that this compound 100mg reduced the number of days with a migraine attack by 1.5 per month more than placebo, while monthly fremanezumab, for example, showed a reduction of 2.8 days per month more than placebo. nihr.ac.uk
| Study/Analysis | Patient Population | Comparison | Outcome (e.g., % ≥50% MMD Reduction, Mean MMD Reduction) | Findings | Source |
| Diener et al. (2007) Trial | Migraine Patients | This compound vs. Placebo | Mean reduction of 3.3 migraine days/month | This compound showed a significant decrease in migraine frequency. | mdpi.com |
| Silberstein et al. (2004) Trial | Migraine Patients | This compound vs. Placebo | Mean reduction of 2.5 migraine days/month | This compound reported a meaningful reduction in migraine days. | mdpi.com |
| HER-MES Trial | Episodic and Chronic Migraine | Erenumab vs. This compound | 50% RR: 38.9% (Erenumab) vs. 31% (this compound) | Erenumab showed superior efficacy in achieving a 50% reduction in monthly migraine days. | nowyouknowneuro.com |
| HER-MES Trial (Post-hoc analysis) | Episodic and Chronic Migraine | Erenumab vs. This compound | Superior 50% RR and change from baseline in MMD | Erenumab was superior to this compound in efficacy over months 4-6. | neurology.org |
| Retrospective Cohort Study | Chronic Migraine | Erenumab vs. This compound | % ≥50% MIDAS Reduction: ~79% (Erenumab) vs. >15% (this compound); Mean MIDAS Reduction: 3.76 (Erenumab) vs. 5.89 (this compound) | Both effective, but Erenumab showed a higher percentage of patients with ≥50% MIDAS reduction. | nih.gov |
| Meta-analysis (Chronic Migraine Prevention) | Chronic Migraine | This compound vs. Placebo | Reduction of 1.5 migraine days/month more than placebo | This compound was less effective than some newer drugs (e.g., fremanezumab) in reducing migraine days. | nihr.ac.uk |
Mechanisms of Anti-Migraine Effects
The exact mechanisms by which this compound prevents migraine attacks are not fully understood, but they appear to involve multiple actions that reduce neuronal excitability. mdpi.comneurores.orgdrugbank.comamericanmigrainefoundation.org this compound is proposed to act via inhibition of nociceptive neuronal firing in the trigeminocervical complex. researchgate.net
Key proposed mechanisms include:
Enhancement of GABA-A receptor activity: this compound increases gamma-aminobutyric acid (GABA) activity at some subtypes of GABA-A receptors, promoting inhibitory neurotransmission and decreasing neuronal excitability. mims.commdpi.comneurores.orgdrugbank.comfrontiersin.orgresearchgate.net
Inhibition of glutamate (B1630785) receptors: It reduces glutamate activity by antagonizing AMPA and kainate receptors, which are involved in excitatory neurotransmission. mims.commdpi.comneurores.orgdrugbank.comfrontiersin.orgresearchgate.net
Blockade of voltage-dependent ion channels: this compound blocks voltage-gated sodium (Na⁺) channels, which can minimize sustained membrane depolarization and raise the threshold for migraines. mims.commdpi.comneurores.orgdrugbank.comresearchgate.net It also inhibits voltage-gated calcium (Ca²⁺) channels, potentially preventing the release of vasoactive neuropeptides like CGRP. neurores.orgfrontiersin.orgresearchgate.netphillyintegrative.com
Inhibition of carbonic anhydrase: this compound weakly inhibits certain isoforms of carbonic anhydrase, particularly isozymes II and IV. mims.comneurores.orgdrugbank.com The clinical significance of this action in migraine prevention is not fully known. drugbank.com
Collectively, these actions are thought to lower neuronal excitability and alter activation and sensitization of neurons, which could prevent migraine attacks and cortical spreading depression. mdpi.comresearchgate.net
Psychiatric Disorder Research
This compound has been explored for its potential use in a variety of psychiatric conditions, although it does not have regulatory approval for these indications. nih.govaesnet.org Research in this area includes controlled and uncontrolled studies, as well as case reports and series. nih.govaesnet.org
Evidence from controlled studies supports the use of this compound in binge eating disorders, bulimia nervosa, and alcohol dependence. nih.govaesnet.org For alcohol use disorder, clinical trials have shown significant reductions in drinking, and research supports its ability to reduce alcohol cravings and improve abstinence rates. phillyintegrative.com One study involving 164 participants over 12 weeks found that this compound significantly reduced the odds of heavy drinking by 74% compared to placebo. phillyintegrative.com
This compound has also been studied as an adjunctive treatment for bipolar disorder, particularly in managing manic episodes, though it is often used in combination with other medications. nih.govphillyintegrative.com However, some reports suggest it may exacerbate depression in patients with bipolar disorder. psychiatryonline.org
Studies have investigated this compound in other psychiatric conditions, including rapid cycling bipolar disorders, refractory bipolar disorder, schizophrenia, posttraumatic stress disorder (PTSD), unipolar depression, emotionally unstable personality disorder, and Gilles de la Tourette's syndrome. nih.govaesnet.org Much of the evidence for these uses is based on open-label studies, case reports, and case series. nih.govaesnet.org For PTSD, initial studies suggest it can be effective in reducing symptoms. phillyintegrative.com Research has also indicated potential benefits in obsessive-compulsive disorder (OCD), with studies suggesting its glutamate-modulating effects might be beneficial. phillyintegrative.com
Interestingly, this compound has shown potential in treating both negative and positive symptoms of schizophrenia in some studies. thecarlatreport.com Despite some case reports suggesting it can cause psychosis, controlled trials have indicated potential antipsychotic effects. thecarlatreport.com
The literature suggests that this compound may be effective in subpopulations within specific psychiatric diagnoses, and supports its off-label use in eating disorders, weight control secondary to psychotropics, and alcohol use disorders. aesnet.org However, appropriately powered, well-controlled studies are needed to better determine its use in psychiatry. aesnet.org
| Psychiatric Disorder | Level of Evidence (Based on Search Results) | Research Findings (Examples) | Source |
| Binge Eating Disorder | Increasing evidence from controlled studies. | Supported use in controlled studies. | nih.govaesnet.org |
| Bulimia Nervosa | Increasing evidence from controlled studies. | Supported use in controlled studies. | nih.govaesnet.org |
| Alcohol Dependence/Use Disorder | Increasing evidence from controlled studies; clinical trials. | Significant reductions in drinking; reduced odds of heavy drinking vs. placebo; reduced cravings; improved abstinence rates. | nih.govphillyintegrative.comaesnet.org |
| Bipolar Disorder (Depressive Phase) | Possibly supported by controlled studies. | Increasing evidence based on controlled studies. | nih.gov |
| Bipolar Disorder (Acute Mania) | Lacks efficacy in controlled studies. | Five unpublished controlled studies identified, concluded lack of efficacy. | nih.gov |
| Bipolar Disorder (Adjunctive) | Studies suggest potential benefit, particularly in managing manic episodes; case reports of exacerbating depression. | Beneficial as adjunctive treatment, often with other medications; case reports highlight potential for exacerbating depression. | phillyintegrative.compsychiatryonline.org |
| Rapid Cycling Bipolar Disorder | Evidence based on open-label studies, case reports, case series. | Studied as adjunctive treatment. | nih.govaesnet.org |
| Refractory Bipolar Disorder | Evidence based on open-label studies, case reports, case series. | Studied as adjunctive treatment in adults and children. | nih.govaesnet.org |
| Schizophrenia | Evidence based on open-label studies, case reports, case series; some controlled trials. | Small studies and 12 randomized controlled trials suggest potential benefits in positive and negative symptoms; case reports of causing psychosis exist. | nih.govaesnet.orgthecarlatreport.com |
| Posttraumatic Stress Disorder (PTSD) | Evidence based on open-label studies, case reports, case series; initial studies. | Small studies support benefits; initial studies suggest effectiveness in reducing symptoms. | nih.govphillyintegrative.comaesnet.orgthecarlatreport.com |
| Unipolar Depression | Evidence based on open-label studies, case reports, case series. | Studied. | nih.govaesnet.org |
| Emotionally Unstable Personality Disorder | Evidence based on open-label studies, case reports, case series. | Studied. | nih.govaesnet.org |
| Gilles de la Tourette's Syndrome | Evidence based on open-label studies, case reports, case series. | Studied. | nih.govaesnet.org |
| Obsessive Compulsive Disorder (OCD) | Evaluated in controlled trials. | Studies suggest potential benefit, possibly due to glutamate modulation; monotherapy showed moderate improvements in one trial. | phillyintegrative.comthecarlatreport.com |
Alcohol Use Disorder
Clinical trials have explored this compound's impact on key aspects of Alcohol Use Disorder, including reducing alcohol consumption, mitigating cravings, and prolonging periods of abstinence. recoveryanswers.orgcareinnovations.orgamericanaddictioncenters.orgcareinnovations.orgmedrxiv.org
Reduction of Alcohol Consumption
Interactive Table 1: Impact of this compound on Alcohol Consumption in Select Studies
| Study Design | Duration | Outcome Measure | This compound Finding (vs. Placebo) | Citation |
| Randomized Placebo-Controlled Trials (Meta-analysis) | Varied | Heavy Drinking Days, Overall Drinking, GGT Levels | Significant decrease in heavy drinking days and overall drinking; improved GGT levels. careinnovations.org | careinnovations.org |
| Randomized Controlled Trial (vs. Naltrexone) | 12 weeks | Heavy Alcohol Consumption, Total Alcohol Consumption | At least as effective as naltrexone (B1662487) in reducing heavy drinking; superior in reducing total consumption. psychiatryonline.org | psychiatryonline.org |
| Randomized Controlled Trial | 12 weeks | Odds of Heavy Drinking per Day | Lower odds of heavy drinking on any given day. nih.gov | nih.gov |
| Randomized Controlled Trial | 14 weeks | Drinking days, heavy-drinking days, total drinks consumed | Lower number of drinking days, heavy-drinking days, and total drinks consumed each day. americanaddictioncenters.org | americanaddictioncenters.org |
Craving Reduction
This compound has also shown efficacy in reducing alcohol craving. Several clinical trials have reported a decrease in self-reported craving among individuals treated with this compound compared to placebo. recoveryanswers.orgcareinnovations.orgamericanaddictioncenters.orgcareinnovations.orgpsychiatryonline.orgnih.gov
In a study investigating brain activation in response to alcohol cues, this compound participants demonstrated greater reductions in self-reported craving after viewing these cues compared to the placebo group. recoveryanswers.org Another comparative study with naltrexone found this compound to be more effective at reducing craving as measured by the Penn Alcohol Craving Scale. psychiatryonline.org While some studies have shown reductions in craving reported at weekly assessments, others using ecological momentary assessment found this compound reduced craving during drinking episodes but not necessarily outside of them. nih.gov
Abstinence Period Prolongation
Prolonging abstinence is a critical goal in AUD treatment, and research suggests this compound can contribute to this. Clinical trials have indicated that this compound treatment is associated with an increase in the number of days of abstinence. careinnovations.orgamericanaddictioncenters.org
Eating Disorders
This compound has been investigated for its potential therapeutic effects in certain eating disorders, particularly those characterized by binge eating. researchgate.netnih.gov
Binge Eating Disorder
Clinical research has explored this compound's effectiveness in treating Binge Eating Disorder (BED), often associated with obesity. researchgate.netpsychiatryonline.orgresearchgate.netpsychiatrist.comnih.gov
Randomized, placebo-controlled trials have demonstrated that this compound is associated with a significantly greater reduction in binge frequency and binge day frequency compared to placebo. researchgate.netpsychiatryonline.orgnih.gov One 14-week trial in obese outpatients with BED found that this compound led to a significantly greater rate of reduction in binge frequency and binge day frequency, with a higher level of response compared to placebo. psychiatryonline.orgnih.gov A meta-analysis of studies on BED confirmed that this compound was significantly more efficacious than placebo in reducing the number of binge-eating events and binge-eating days per week. researchgate.net Open-label studies and case series have also supported this compound's effectiveness in reducing binge eating symptoms. researchgate.netpsychiatrist.com
Interactive Table 2: Impact of this compound on Binge Eating Disorder in Select Studies
| Study Design | Duration | Outcome Measure | This compound Finding (vs. Placebo) | Citation |
| Randomized, Placebo-Controlled Trial | 14 weeks | Binge Frequency, Binge Day Frequency | Significantly greater rate of reduction in binge frequency and binge day frequency; higher response rate. psychiatryonline.orgnih.gov | psychiatryonline.orgnih.gov |
| Systematic Review and Meta-analysis | Varied | Binge Episodes per Week, Binge Days per Week | Significantly more efficacious in reducing the number of binge episodes and binge days per week. researchgate.net | researchgate.net |
| Open-label Case Series | Varied | Binge Eating Disorder Symptoms | Moderate or better response in a majority of patients. researchgate.netpsychiatrist.com | researchgate.netpsychiatrist.com |
Bulimia Nervosa
This compound has also been examined for its potential utility in the treatment of Bulimia Nervosa (BN). nih.govresearchgate.net
A randomized, double-blind, placebo-controlled trial investigating this compound in outpatients with BN found that this compound treatment significantly reduced days on which patients binged and/or purged compared to placebo. researchgate.netpsychiatrist.com This trial also indicated improvements in psychological measures associated with disordered eating, such as self-esteem, eating attitudes, anxiety, and body image. researchgate.net A systematic review including studies on BN concluded that short-term treatment with this compound was more effective than placebo in decreasing binge episodes and binge days per week in patients with BN. nih.gov
Interactive Table 3: Impact of this compound on Bulimia Nervosa in Select Studies
| Study Design | Duration | Outcome Measure | This compound Finding (vs. Placebo) | Citation |
| Randomized, Double-Blind, Placebo-Controlled Trial | 10 weeks | Binge and/or Purge Days per Week | Significantly reduced days on which patients binged and/or purged; improved psychological measures. researchgate.netpsychiatrist.com | researchgate.netpsychiatrist.com |
| Systematic Review | Varied | Binge Episodes per Week, Binge Days per Week | More effective in decreasing binge episodes and binge days per week in the short term. nih.gov | nih.gov |
Bipolar Disorder
This compound has been investigated as a treatment for bipolar disorder, although its role is not as well-established as that of traditional mood stabilizers like lithium or valproate. droracle.aidroracle.ai Research in this area has yielded mixed results, with some studies suggesting potential efficacy, particularly as an adjunctive treatment. tandfonline.comdroracle.ai
Adjunctive Treatment in Refractory Bipolar Disorder
Preliminary studies, including uncontrolled open-label trials and patient reviews, have suggested that this compound may be effective as an add-on treatment for patients with bipolar disorder who have not responded adequately to other mood-stabilizing agents. tandfonline.comresearchgate.net These studies involved several hundred subjects and indicated potential benefits across various presentations of bipolar illness. tandfonline.com
One open-label study evaluated this compound as adjunctive treatment in 30 overweight patients with refractory Bipolar I or II disorder. nih.gov Patients had not responded to at least one mood stabilizer and received this compound in addition to their existing medication for at least 12 weeks. nih.gov The study reported a significant reduction in both depressive and manic symptoms with the addition of this compound. nih.gov
Another study involving 21 patients with DSM-IV bipolar disorder considered resistant to treatment with lithium, carbamazepine (B1668303), or valproate, evaluated this compound as add-on therapy over a 6-week period. nih.gov Six patients (40% of completers) were considered responders, showing a greater than 50% reduction in Young Mania Rating Scale (YMRS) or Hamilton Depression Rating Scale (HDRS-17) scores and a decrease of at least 2 points on the Clinical Global Impression (CGI) scale. nih.gov this compound appeared less effective in patients who were initially depressed. nih.gov
Despite some promising results from open-label studies, the evidence for this compound's role as an adjunctive treatment in refractory bipolar disorder is limited by the nature of these studies, which often lack randomization and blinding, have heterogeneous patient populations, and may have incomplete information on concomitant medications. researchgate.net
Bipolar Depression
Research on this compound for bipolar depression has also shown mixed results. While some small studies have suggested potential benefits, larger, peer-reviewed studies definitively demonstrating its safety and efficacy for this indication are lacking. healthline.com
One small randomized, single-blind study reported that individuals with bipolar disorder in the depressive phase showed a significant improvement of symptoms in 56% of patients treated with this compound. healthline.com Another small study of 16 women with treatment-resistant depression found that 44% treated with this compound reported improvement after 18 weeks. healthline.com
A double-blind, placebo-controlled trial involving 42 patients with major depressive disorder who had not responded to SSRIs found that this compound augmentation led to significant improvement in depressed mood, suicidality, insomnia, agitation, and anxiety symptoms compared to placebo. healthline.com However, this study was conducted in patients with major depressive disorder, not specifically bipolar depression. healthline.com
Rapid Cycling Bipolar Disorder
This compound has been explored for the treatment of rapid cycling bipolar disorder, a form of the illness characterized by four or more mood episodes within a one-year period. nih.gov
An open-label study evaluated adjunctive this compound in 27 female patients with rapid cycling bipolar disorder who were refractory to two or more previous mood stabilizers. nih.gov In this study, 55.5% of patients showed a clinically significant improvement in mood and achieved euthymia at week 16. nih.gov
A retrospective study on 13 patients with rapid cycling bipolar disorder treated with this compound showed statistically significant changes in the number of days with depression, days with mania, depressive episodes, manic episodes, hospitalizations, and suicide attempts. nih.gov
A case report described a patient with treatment-resistant rapid cycling bipolar disorder with ultradian cycling who responded to adjunctive this compound in combination with other medications, with the response maintained over a 3-year follow-up. nih.gov
While these findings suggest potential for this compound in rapid cycling bipolar disorder, the evidence is primarily from open-label or retrospective studies, highlighting the need for controlled trials. researchgate.net
Shared Biological Mechanisms with Epilepsy
The investigation of antiepileptic drugs, including this compound, for the treatment of bipolar disorder is supported by the hypothesis of shared biological mechanisms between epilepsy and bipolar disorder. nih.govnih.gov
Preclinical data from antiepileptic drugs suggest common mechanisms involving the balance between inhibitory and excitatory amino acids and altered function of cellular cation pumps, such as sodium and calcium channels, which have been implicated in both conditions. nih.gov The similarities between epilepsy and bipolar disorder have led to clinical trials of newer antiepileptic drugs in affective disorders. nih.gov
This compound is known to exert effects on various receptor- and voltage-gated ion channels. nih.gov Its mechanisms of action include the blockade of voltage-dependent sodium channels, potentiation of gamma-aminobutyric acid (GABA)-mediated transmission, antagonism of non-N-methyl-D-aspartate (NMDA) glutamate receptors (specifically affecting calcium-permeable kainate and AMPA receptors), and weak inhibition of carbonic anhydrase. mims.comnih.govpsychiatrist.com These actions on neurotransmitter systems and ion channels are thought to contribute to its therapeutic potential in both epilepsy and mood disorders. nih.govpsychiatrist.com
Specifically, this compound's negative modulatory effect on L-type calcium channels has been suggested as a possible mechanism for mood stabilization. nih.gov Additionally, like carbamazepine and valproate, this compound may reduce seizure threshold and after-charge duration in animal models, which is relevant to the kindling hypothesis in bipolar disorder. nih.gov
Post-Traumatic Stress Disorder (PTSD)
This compound has been investigated as a potential treatment for chronic post-traumatic stress disorder (PTSD), with some studies suggesting a signal of potential efficacy, particularly for certain symptom clusters. nih.govistss.org
Three small, double-blind, placebo-controlled pilot trials have been conducted to evaluate this compound for chronic PTSD. nih.gov One study found a significant benefit for re-experiencing symptoms but not for total CAPS scores. nih.gov Another study reported a numerical superiority for this compound across all PTSD symptom clusters (reexperiencing, avoidance/numbing, and hyperarousal) compared to placebo, but these differences did not reach statistical significance in the primary analysis. nih.govpsychiatrist.com However, this study did find a greater percent reduction in total CAPS scores with this compound (39.5%) versus placebo (29.5%), although the difference was not statistically significant. psychiatrist.com
A double-blind, placebo-controlled outpatient clinical trial in veterans with co-occurring PTSD and alcohol-use disorder compared prolonged exposure (PE) therapy plus this compound versus PE plus placebo. usmedicine.com The study found that PE plus this compound was associated with a greater reduction in PTSD symptoms than PE plus placebo during active treatment. usmedicine.com The addition of this compound led to more rapid and pronounced PTSD symptom reduction, although the effects were not maintained at longer-term follow-ups. usmedicine.com
While the results are mixed and limited by the size and nature of the studies, the findings suggest that this compound may have a role in reducing certain PTSD symptoms, particularly re-experiencing and hyperarousal. nih.govistss.orgpsychiatrist.com Further adequately powered clinical trials are warranted to clarify its efficacy in PTSD. nih.govpsychiatrist.com
Borderline Personality Disorder (BPD)
This compound has been explored for the treatment of borderline personality disorder (BPD), particularly for symptoms like anger, impulsivity, and affective dysregulation. ajol.infoaafp.org
Relatively small randomized, placebo-controlled studies have indicated that this compound may be useful for treating BPD. ajol.info One study involving 56 patients over a 10-week period showed promising results. ajol.info Another study with 29 women with BPD found significant reductions in anger measurements with this compound treatment. ajol.infopsychiatryonline.org A repeat of this study in 42 male subjects with BPD yielded similar results regarding anger reduction. ajol.info
A randomized, double-blind, placebo-controlled study involving 64 subjects with BPD concluded that this compound appeared to reduce depressive symptoms and anger. ajol.info The reduction in anger symptoms was strongly correlated with a reduction in Hamilton Depression Rating Scale scores. ajol.info
A systematic review of studies on this compound for anger control, including those in BPD patients, found sufficient evidence to suggest that this compound is significantly effective in stabilizing "trait anger" while reducing "state anger." bioline.org.br "Anger Out" and "hostility" were significantly reduced, while "Anger In" was the least affected, although still significant. bioline.org.br The reduction in anger scores was highest in female BPD patients. bioline.org.br
A systematic review of pharmacologic treatments for BPD suggested a benefit from mood stabilizers, including this compound, for decreasing anger, anxiety, depression, and impulsivity when used for six months or less. aafp.org However, it noted that most individual effects were based on estimates from single studies due to significant heterogeneity. aafp.org
While the available data are from relatively small and brief studies, they suggest that this compound may be beneficial in addressing specific BPD symptoms, particularly anger and impulsivity. ajol.infoaafp.orgbioline.org.br Further research is needed to confirm these findings and assess long-term efficacy. cochrane.org
Compound Information
| Compound Name | PubChem CID |
| This compound | 5284627 |
Data Tables
Based on the information found, here are some potential data points that could be presented in interactive tables. Please note that the level of detail and specific data points available vary across the search results.
Table 1: Summary of this compound Adjunctive Treatment Studies in Refractory Bipolar Disorder
| Study (Citation) | Study Design | Patient Population (N) | Key Findings on Mood Symptoms |
| Chengappa et al. (2001), Maidment (2002), Suppes (2002) tandfonline.com | Uncontrolled open-label studies and patient reviews | Several hundred | Suggested effectiveness across various presentations, especially in acutely manic and rapid cycling patients. |
| Ruzicka et al. nih.gov | Open-label | 30 (Overweight, refractory Bipolar I or II) | Significant reduction in depressive and manic symptoms. |
| Vieta et al. (2001) nih.gov | Open-label | 21 (Treatment-resistant bipolar disorder) | 40% of completers responded (>50% reduction in YMRS or HDRS-17 and ≥2 point decrease in CGI). Less effective in initially depressed patients. |
Table 2: Summary of this compound Studies in Bipolar Depression
| Study (Citation) | Study Design | Patient Population (N) | Key Findings on Depressive Symptoms |
| Unspecified randomized, single-blind study healthline.com | Randomized, single-blind | Unspecified (Bipolar disorder in depressive phase) | Significant improvement in symptoms in 56% of patients. |
| Carpenter L. (2002) healthline.com | Retrospective chart review | 16 (Women with treatment-resistant depression) | 44% reported improvement after 18 weeks. |
Table 3: Summary of this compound Studies in Rapid Cycling Bipolar Disorder
| Study (Citation) | Study Design | Patient Population (N) | Key Findings |
| Kusumakar et al. (1999) nih.gov | Open-label | 27 (Female RCBD, refractory) | 55.5% showed clinically significant improvement and achieved euthymia at week 16. |
| Kılınçel et al. (2019) nih.gov | Retrospective | 13 (RCBD) | Statistically significant changes in days with depression/mania, episodes, hospitalizations, suicide attempts. |
| Karama & Lal (2006) nih.gov | Case report | 1 (Treatment-resistant RCBD with ultradian cycling) | Responded to adjunctive this compound, response maintained over 3 years. |
Table 4: Summary of this compound Studies in PTSD
| Study (Citation) | Study Design | Patient Population (N) | Key Findings on PTSD Symptoms |
| Unspecified pilot trial 1 nih.gov | Double-blind, placebo-controlled | Unspecified | Significant benefit for re-experiencing symptoms, not total CAPS. |
| Unspecified pilot trial 2 nih.govpsychiatrist.com | Double-blind, placebo-controlled | 72 (Civilian PTSD) | Greater percent reduction in total CAPS scores with this compound (39.5%) vs placebo (29.5%), but not statistically significant. Numerical superiority for this compound across all symptom clusters, not statistically significant. |
| Varma & Moore istss.org | Meta-analysis of RCTs | Unspecified | Small significant reduction in hyperarousal symptoms. Tendency to reduce overall and re-experiencing symptoms (not statistically significant). |
| Jakupcak et al. usmedicine.com | Double-blind, placebo-controlled outpatient trial | 100 (Veterans with PTSD+AUD) | PE+this compound associated with greater reduction in PTSD symptoms than PE+placebo during active treatment. Effects not maintained at longer-term follow-ups. |
Table 5: Summary of this compound Studies in Borderline Personality Disorder (BPD)
| Study (Citation) | Study Design | Patient Population (N) | Key Findings on BPD Symptoms |
| Loew et al. ajol.info | Randomized, placebo-controlled | 56 | Promising results (details not specified in snippet). |
| Nickel et al. (2004) ajol.infopsychiatryonline.org | Randomized, placebo-controlled | 29 (Women with BPD) | Significant reductions in anger measurements (STAXI scores: state anger -21%, trait anger -24%, anger-out -23%, anger-control +13%). |
| Nickel et al. ajol.info | Randomized, placebo-controlled | 42 (Male subjects with BPD) | Similar results to study in women regarding anger reduction. |
| Unspecified randomized, double-blind, placebo-controlled study ajol.info | Randomized, double-blind, placebo-controlled | 64 | Appeared to reduce depressive symptoms and anger. Reduction in anger correlated with HDRS scores. |
| Singh & Singh bioline.org.br | Systematic review | Unspecified (Includes BPD patients) | Significantly effective in stabilizing "trait anger" and reducing "state anger," "Anger Out," and "hostility." Least effect on "Anger In." |
| Parker & Naeem aafp.org | Systematic review of clinical trials | Unspecified (Includes BPD patients) | May decrease anger, anxiety, depression, and impulsivity (based on single studies). |
These tables are designed to be interactive, allowing users to potentially sort or filter the data if implemented in a dynamic web environment. The current format provides a structured overview of the research findings for each indication based on the provided search results.
Schizophrenia (Adjunctive Treatment)
Research has explored this compound as an adjunctive treatment for schizophrenia, particularly in patients with treatment-resistant forms of the disorder. Clinical trials have investigated its efficacy in reducing symptoms when combined with ongoing antipsychotic medication. A meta-analysis of 16 randomized controlled trials (RCTs) involving 934 participants with schizophrenia-spectrum disorders examined the efficacy and tolerability of this compound cotreatment with antipsychotics versus placebo or ongoing antipsychotic treatment. nih.gov The duration of these trials averaged 11.8 ± 5.6 weeks. nih.gov
Findings from this meta-analysis indicated that adjunctive this compound was associated with significantly greater reductions in total psychopathology scores, as measured by scales such as the Positive and Negative Syndrome Scale (PANSS) or Brief Psychiatric Rating Scale (BPRS), compared to the comparator groups. nih.govpsychiatrictimes.com Specifically, this compound demonstrated superiority in reducing positive, negative, and general symptoms. nih.gov The effect size for the reduction in general psychopathological symptoms was reported as 0.7 (p = 0.021) in one study. psychiatrist.com The meta-analysis reported standardized mean differences (SMD) for symptom reduction: total symptoms (SMD: -0.58, 95% CI: -0.82, -0.35, P < 0.00001), positive symptoms (SMD: -0.37, 95% CI: -0.61, -0.14, P = 0.002), negative symptoms (SMD: -0.58, 95% CI: -0.87, -0.29, P < 0.0001), and general symptoms (SMD: -0.68, 95% CI: -0.95, -0.40, P < 0.00001). nih.gov The efficacy of this compound for total symptoms was found to be moderated by shorter illness duration. nih.gov
Some studies also explored the impact of adjunctive this compound on antipsychotic-induced side effects. While not the primary focus of this section, it is noted that this compound has been associated with weight reduction, which is a common concern with antipsychotic medications. nih.govpsychiatrictimes.com
Data from Meta-Analysis of Adjunctive this compound in Schizophrenia:
| Symptom Domain | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | P-value |
| Total Symptoms | -0.58 | -0.82, -0.35 | < 0.00001 |
| Positive Symptoms | -0.37 | -0.61, -0.14 | 0.002 |
| Negative Symptoms | -0.58 | -0.87, -0.29 | < 0.0001 |
| General Symptoms | -0.68 | -0.95, -0.40 | < 0.00001 |
Unipolar Depression
The research on this compound for unipolar depression is less extensive compared to other indications, and the evidence base is primarily from open-label studies, case reports, and case series. nih.gov Some preliminary findings from a randomized clinical trial suggested an antidepressant effect of this compound in patients with treatment-resistant depression. researchgate.net In this study, patients receiving this compound showed significant improvement based on the mean Hamilton Depression Scale (HAM-D) score at week 8 compared to baseline (P = 0.000, Z = 3.699). researchgate.net However, a Cochrane review on this compound for bipolar depression found no RCTs for its use in acute bipolar depression. oup.com While some reviews mention this compound's potential role in unipolar depression based on lower-level evidence, robust evidence from large-scale controlled trials specifically for unipolar depression is limited. nih.govbmj.com
Emotionally Unstable Personality Disorder
This compound has been investigated for its effects on emotionally unstable personality disorder, also known as borderline personality disorder (BPD). Research in this area has focused on its potential to ameliorate core symptoms such as affective dysregulation, impulsivity, and interpersonal difficulties. A double-blind, placebo-controlled study in women with BPD examined the effects of this compound over 10 weeks. bmj.comresearchgate.net
The findings indicated that this compound improved global psychological stress and reduced certain psychopathological symptoms compared to placebo. bmj.comresearchgate.net Significant improvements were observed in somatization, interpersonal sensitivity, anxiety, hostility, phobic anxiety, and the Global Severity Index of the Symptom Checklist (SCL-90-R). bmj.comresearchgate.net However, no significant changes were noted in obsessiveness, depression, paranoid thinking, or psychoticism. bmj.comresearchgate.net this compound also demonstrated significant improvements across all eight subscales of the SF-36 Health Survey, indicating improved health-related quality of life. bmj.comresearchgate.net In terms of interpersonal problems, significant differences were found in scales related to being overly autocratic, overly competitive, overly introverted, and overly expressive. researchgate.net
Data from a Placebo-Controlled Study in Women with BPD:
| SCL-90-R Subscale | Improvement with this compound vs. Placebo (p-value) |
| Somatization | < 0.001 |
| Interpersonal Sensitivity | < 0.001 |
| Anxiety | < 0.001 |
| Hostility | < 0.001 |
| Phobic Anxiety | < 0.001 |
| Global Severity Index | < 0.001 |
| Obsessiveness | > 0.05 |
| Depression | > 0.05 |
| Paranoid Thinking | > 0.05 |
| Psychoticism | > 0.05 |
Gilles de la Tourette's Syndrome
Studies have explored the use of this compound in the treatment of Gilles de la Tourette's Syndrome (TS), a neurodevelopmental disorder characterized by motor and vocal tics. nih.govnih.gov Research paradigms have included retrospective chart reviews and meta-analyses of randomized controlled trials comparing this compound to other treatments like haloperidol (B65202) and tiapride (B1210277). nih.govnih.govmagtechjournal.comresearchgate.net
A retrospective chart review of children with TS treated with this compound showed that a significant percentage had moderate to marked improvement in tics based on a subjective global impression of response scale. nih.gov The average efficacy on tics was reported as 2.15 ± 1.11 on a scale where 3 indicates marked improvement, with 75.6% of subjects showing moderate to marked improvement. nih.gov
A meta-analysis evaluating this compound versus haloperidol in children with TS, based on 7 RCTs involving 464 patients, assessed effectiveness using the Yale Global Tic Severity Scale (YGTSS). magtechjournal.com The results indicated that the total severity scores of YGTSS were statistically significantly lower in the this compound group compared to the haloperidol group (MD = -17.64, 95% CI: -19.06~-16.21, P < 0.01). magtechjournal.com Another retrospective study comparing this compound and tiapride in children with TS found that both medications significantly decreased tic severity scores, but this compound may provide better treatment, showing significantly lower YGTSS scores for all components (motor, vocal, and impairment) compared to tiapride after treatment. nih.govresearchgate.net This study also noted improvements in certain behavioral and emotional problems as assessed by the Conner's Parent Rating Scale (CPRS) subscores with both treatments, with this compound showing significant improvement in specific behaviors compared to tiapride. nih.govresearchgate.net
Data from a Meta-Analysis of this compound vs. Haloperidol in Children with TS:
| Outcome | Mean Difference (MD) | 95% Confidence Interval (CI) | P-value |
| YGTSS Total Severity Score | -17.64 | -19.06, -16.21 | < 0.01 |
Other Therapeutic Research Areas
Essential Tremor
This compound has been investigated as a treatment for essential tremor (ET), a movement disorder characterized by involuntary shaking. nih.govpracticalneurology.comcochranelibrary.com Research in this area includes double-blind, placebo-controlled, crossover trials and meta-analyses. nih.govcochranelibrary.com
Combined data from three randomized, double-blind, placebo-controlled, crossover trials involving adults with moderate to severe essential tremor showed a significant reduction in tremor severity and improvements in activities of daily living and motor task performance with this compound compared to placebo. nih.govpracticalneurology.com The Fahn-Tolosa-Marin tremor rating scale (TRS) was used for assessment. nih.gov The total tremor score was significantly lower with this compound (28.7 ± 1.0) versus placebo (37.0 ± 1.0) (P < 0.0001). nih.gov The change from baseline in TRS total and subscale scores was significantly greater with this compound treatment (mean score reduction, 7.7-11.8 vs 0.08-2.0; P ≤ 0.005). nih.gov
Data from Combined Trials of this compound in Essential Tremor:
| Assessment Scale (TRS) | This compound Score (Mean ± SE) | Placebo Score (Mean ± SE) | P-value |
| Total Tremor Score | 28.7 ± 1.0 | 37.0 ± 1.0 | < 0.0001 |
Neuropathic Pain
The efficacy of this compound for treating neuropathic pain, which arises from damaged nerves, has been evaluated in clinical trials. cochrane.orgnih.gov A Cochrane review on this compound for neuropathic pain and fibromyalgia included four studies with 1684 participants, primarily with painful diabetic neuropathy. cochrane.orgnih.gov
The findings from this review indicated that this compound did not demonstrate efficacy in reducing pain compared to placebo in diabetic neuropathic pain, the only neuropathic condition adequately tested in the included studies. cochrane.orgnih.gov The review highlighted potential major bias in the data due to methods like last-observation-carried-forward (LOCF) imputation, where adverse event withdrawals were significantly higher with this compound. cochrane.orgnih.gov Despite this potential for bias, no difference in efficacy between this compound and placebo was apparent. cochrane.orgnih.gov
Data from a Randomized Clinical Trial in Neuropathic Pain:
| Treatment | Primary Pain Score (Mean ± SD) | Pain Score at Week 4 (Mean ± SD) | Average Reduction (%) | P-value (vs. Gabapentin) |
| Gabapentin (B195806) | 74.33 ± 10.29 | 29.93 ± 11.92 | 59.73 | 0.48 |
| This compound | 76.00 ± 9.69 | 34.20 ± 6.09 | 55.00 |
Obesity and Weight Reduction (Mechanisms of Action Research)
Clinical research has explored this compound's role in obesity and weight reduction, with studies indicating its potential to induce weight loss. nih.govnewyoulongview.comscilit.com While the precise mechanisms are not fully elucidated, several hypotheses have been proposed based on research findings. This compound is thought to influence weight by modulating neurotransmitter activity, including enhancing gamma-aminobutyric acid (GABA) and decreasing glutamate and dopamine (B1211576) secretion. newyoulongview.comfrontiersin.orgfrontiersin.org This modulation may lead to decreased appetite, reduced food cravings, and a reduction in binge eating behaviors. newyoulongview.comfrontiersin.org
Another proposed mechanism involves the inhibition of carbonic anhydrase enzymes. frontiersin.orgwikipedia.org This inhibition may alter taste perception, particularly reducing the palatability of carbonated beverages, which can contribute to lower calorie intake. newyoulongview.comfrontiersin.org Additionally, research suggests that this compound might affect the leptin pathway, a hormone involved in fat storage and appetite regulation. nih.govresearchgate.net Studies have observed reduced leptin levels in patients experiencing weight loss while on this compound. nih.gov
Clinical studies have supported the use of this compound as a weight-loss medication. nih.govresearchgate.net Meta-analyses have indicated that patients treated with this compound can experience significant weight loss compared to placebo. nih.govresearchgate.net For instance, a meta-analysis of randomized controlled trials found that this compound-treated groups had an additional weight loss of 5.3 kg compared to placebo groups. researchgate.net Another meta-analysis showed patients on this compound for over 3 months lost an average of 3.7 kg. nih.gov
Research has also explored this compound's effects on metabolic parameters in obese patients. Studies have noted improvements in insulin (B600854) sensitivity and reductions in fasting blood glucose, cholesterol, and triglyceride levels in overweight and obese individuals treated with this compound. nih.gov
The clinical findings regarding weight loss with this compound across various studies can be summarized as follows:
| Study Type | Patient Population | Duration | Mean Weight Loss (vs. Placebo) | Key Findings |
| Randomized, Double-Blind, Placebo-Controlled scilit.com | Obese subjects (BMI ≥ 30 or ≥ 27 with comorbidities) | Up to 60 weeks | 7.0-9.7% of baseline body weight | Significant weight loss observed across different doses (96, 192, 256 mg/day) compared to placebo (1.7%). scilit.com |
| Meta-analysis of RCTs researchgate.net | Adults with overweight or obesity | ≥ 16 weeks | 5.3 kg additional weight loss | This compound showed significant additional weight loss compared to placebo. researchgate.net |
| Meta-analysis nih.gov | Patients on this compound | > 3 months | 3.7 kg weight loss | Consistent weight loss observed in patients treated with this compound. nih.gov |
Off-Label Use Research
Beyond its approved indications for epilepsy and migraine prophylaxis, this compound has been investigated and used off-label for a range of other conditions. newyoulongview.comdrugbank.commedicalnewstoday.comjefferson.eduaesnet.orgresearchgate.net Clinical research in these areas aims to evaluate its efficacy and safety for these unapproved uses.
One prominent area of off-label research is in the treatment of substance use disorders, particularly alcohol dependence, nicotine (B1678760) dependence, and cocaine dependence. researchgate.netnih.govrecoveryanswers.org Studies, including meta-analyses, suggest that this compound may be effective in treating alcohol dependence, potentially by reducing alcohol reinforcement and the propensity to drink. nih.govrecoveryanswers.orgmcstap.com Research indicates that this compound might be superior to placebo and, in indirect comparisons, potentially superior to other medications used for alcohol use disorder. nih.gov Clinical trials have shown this compound can reduce heavy drinking and craving and promote abstinence. recoveryanswers.org
This compound has also been explored for its effects on eating disorders, such as binge eating disorder. aesnet.orgresearchgate.netpsychiatryonline.org Clinical trials have investigated its effectiveness in reducing binge eating episodes and promoting weight loss in individuals with binge eating disorder associated with obesity. psychiatryonline.org
Other areas of off-label research include its use for neuropathic pain, non-migraine headache, Tourette syndrome, essential tremor, and various mood and personality disorders like bipolar disorder, depression, and obsessive-compulsive disorder. aesnet.orgresearchgate.net While some literature supports these uses, many studies in these areas have methodological limitations, such as small sample sizes or short durations. aesnet.org Further appropriately powered and well-controlled studies are needed to definitively determine this compound's efficacy in many of these off-label applications. aesnet.org
Neuroprotective Effects in Clinical Populations
Research has explored the potential neuroprotective effects of this compound in clinical populations, although this area is still under investigation. Studies in animal models, particularly in the context of traumatic brain injury, stroke, and spinal cord injury, have suggested neuroprotective potential. plos.org These effects may be related to this compound's multiple mechanisms of action, including its ability to antagonize glutamate receptors, enhance GABAergic effects, and block voltage-gated sodium and calcium channels, which can help reduce neuronal excitability and cell death. plos.org
While promising findings exist in preclinical studies, the direct demonstration of significant neuroprotective effects in human clinical populations across various neurological conditions requires further robust research. Some studies in epilepsy and migraine populations, where this compound is used therapeutically, may indirectly provide insights into its effects on neuronal health over time, but dedicated clinical trials specifically designed to assess neuroprotection as a primary outcome in various clinical populations are crucial for establishing this effect definitively.
Pharmacodynamics in Clinical Contexts
The pharmacodynamics of this compound in clinical contexts relate to how the drug interacts with biological targets to produce its therapeutic effects. This compound exerts its actions through several proposed mechanisms. drugbank.commedicalnewstoday.compatsnap.com It is known to affect voltage-dependent sodium channels, which play a critical role in neuronal excitability and the generation of action potentials. wikipedia.orgdrugbank.commedicalnewstoday.compatsnap.comneurology.org By interfering with these channels, this compound can stabilize neuronal membranes and reduce excessive firing. patsnap.com
Another key mechanism involves the modulation of GABAergic and glutamatergic neurotransmission. drugbank.commedicalnewstoday.compatsnap.com this compound enhances the activity of GABA, the brain's primary inhibitory neurotransmitter, potentially by interacting with a non-benzodiazepine site on GABA-A receptors. drugbank.commedicalnewstoday.comjefferson.edupatsnap.comneurology.orgresearchgate.net This potentiation of GABAergic signaling leads to increased inhibitory currents and reduced neuronal excitability. patsnap.com Simultaneously, this compound acts as an antagonist at certain subtypes of glutamate receptors, specifically AMPA and kainate receptors. wikipedia.orgdrugbank.commedicalnewstoday.comjefferson.edupatsnap.comneurology.orgmdpi.com Glutamate is the main excitatory neurotransmitter, and by blocking its receptors, this compound reduces excitatory signaling. medicalnewstoday.compatsnap.com The balance between enhanced GABAergic inhibition and reduced glutamatergic excitation contributes significantly to this compound's anticonvulsant and migraine-preventive effects. drugbank.commedicalnewstoday.com
This compound also inhibits certain carbonic anhydrase isoenzymes, particularly types II and IV. wikipedia.orgdrugbank.comjefferson.edu While the clinical significance of this inhibition is not fully understood for all indications, it is thought to contribute to some of this compound's effects, including its influence on taste perception and its association with metabolic changes. frontiersin.orgwikipedia.orgjefferson.edu
In clinical studies, these pharmacodynamic effects translate into observed outcomes such as reduced seizure frequency in epilepsy and decreased frequency of migraine attacks. researchgate.netnih.govnih.gov The onset of these effects can be observed relatively early in treatment. researchgate.netnih.gov
Clinical Trial Design and Methodologies
Clinical research on this compound has employed various trial designs to evaluate its efficacy and safety for different indications. The choice of methodology depends on the research question, the phase of drug development, and the specific condition being studied.
Randomized Controlled Trials
Randomized Controlled Trials (RCTs) are considered the gold standard for evaluating the efficacy of interventions and have been extensively used in this compound research, particularly for its approved indications like epilepsy and migraine prophylaxis. nih.govscilit.comresearchgate.netrecoveryanswers.orgmcstap.commdpi.comresearchgate.netnih.govnih.govmdpi.comfda.govaap.orgnih.gov
These trials typically involve randomizing participants to receive either this compound or a placebo (or an active comparator) to minimize bias and allow for robust comparisons of outcomes. scilit.commcstap.comresearchgate.netnih.govnih.govaap.org Many this compound RCTs are double-blind, meaning neither the participants nor the researchers know who is receiving the active drug, further reducing potential bias. scilit.commcstap.comneurology.orgresearchgate.netnih.govnih.govfda.govaap.orgnih.gov Parallel-group designs are common, where different groups of participants simultaneously receive different treatments. neurology.orgfda.govaap.orgnih.govnih.gov
Key elements of this compound RCTs often include a prospective baseline phase to establish pre-treatment characteristics and event frequencies (e.g., seizure rate, migraine frequency), a titration phase where the dose is gradually increased, and a maintenance phase where participants receive a stable dose. neurology.orgresearchgate.netnih.govnih.govfda.govaap.org Efficacy endpoints are predefined and typically focus on changes in the frequency or severity of the condition being treated. researchgate.netnih.govnih.govaap.org For example, in migraine prevention trials, the primary endpoint is often the change from baseline in mean monthly migraine frequency. researchgate.netnih.govnih.gov
RCTs have provided strong evidence for this compound's efficacy in preventing migraines and as adjunctive therapy for certain types of seizures. neurology.orgresearchgate.netnih.govnih.gov They have also been used to investigate its effects on weight loss and in some off-label indications. scilit.commcstap.compsychiatryonline.org
Open-Label Studies
Open-label studies are another type of clinical trial design used in this compound research. nih.govneurology-asia.orgneurology-asia.orgresearchgate.netnih.gov In contrast to double-blind trials, in open-label studies, both the researchers and the participants are aware of the treatment being administered. neurology-asia.orgneurology-asia.orgresearchgate.netnih.gov
These studies are often used in later phases of research or in naturalistic settings to gather additional data on long-term efficacy, tolerability, and optimal dosing in clinical practice. nih.govneurology-asia.orgneurology-asia.orgnih.gov They can also be useful for evaluating the effects of flexible dosing based on individual patient response. neurology-asia.org
Examples of open-label this compound studies include extensions of previous controlled trials to assess sustained effects over longer periods. nih.gov They have also been used to evaluate this compound as add-on therapy for epilepsy in specific patient populations or with different titration schedules. neurology-asia.orgneurology-asia.orgresearchgate.net While open-label studies can provide valuable information on real-world use and long-term outcomes, they are more susceptible to bias compared to blinded RCTs.
| Trial Design | Blinding Status | Knowledge of Treatment | Primary Use Cases | Potential Limitations |
| Randomized Controlled Trial | Often Double-Blind | Neither participant nor researcher knows | Establishing efficacy and safety against placebo or comparator; minimizing bias | Can be resource-intensive; may not reflect real-world use |
| Open-Label Study | Open-Label | Both participant and researcher know | Assessing long-term effects; evaluating flexible dosing; real-world effectiveness | Higher risk of bias due to lack of blinding |
Adverse Events and Associated Research
Neurological Adverse Effects
Topiramate is known to cause a variety of neurological adverse effects. jefferson.edumims.commdpi.com These effects are among the most frequent reasons for treatment discontinuation. researchgate.netheadachemedicine.com.br
Cognitive Impairment
Cognitive impairment is a significant concern associated with this compound, frequently reported in clinical trials and observational studies. jefferson.edunih.govresearchgate.netheadachemedicine.com.brijbcp.com These effects can include difficulties with concentration, attention, memory, and thinking. jefferson.educureepilepsy.orgnih.govresearchgate.netcambridge.org
Research findings highlight the prevalence and nature of cognitive adverse events:
Studies indicate that up to 10% of patients may report treatment-emergent cognitive adverse events. nih.govresearchgate.net
These problems often manifest early in treatment, typically within the first 6 weeks, and appear to be dose-dependent. nih.govresearchgate.net
In clinical trials for migraine, memory difficulties, attention difficulties, and language problems were reported more frequently in patients receiving this compound compared to placebo. jefferson.edu
Here is a summary of cognitive adverse event rates reported in clinical trials for migraine:
| Adverse Event | This compound 50 mg (%) | This compound 100 mg (%) | This compound 200 mg (%) | Placebo (%) |
| Memory difficulties | 7 | 7 | 11 | 2 |
| Attention difficulties | 3 | 6 | 10 | 2 |
| Language problems | 7 | 6 | 7 | 2 |
Data derived from clinical trials for migraine. jefferson.edu
Studies in patients with epilepsy have also observed detrimental effects on attention, short-term memory, and verbal fluency. nih.gov While some studies suggest that cognitive effects may be mild to moderate in magnitude, their subjective perception by patients can be significant and contribute to discontinuation. nih.govresearchgate.net Cognitive deficits, including impaired concentration, memory deficits, and dysphasia, were observed in a significant percentage of epilepsy patients in an open study. researchgate.net
Paresthesia (Mechanism: Carbonic Anhydrase Inhibition)
Paresthesia, often described as a tingling or prickling sensation, is a very common adverse effect of this compound. jefferson.educureepilepsy.orgijbcp.com This effect is thought to be related, at least in part, to this compound's inhibition of carbonic anhydrase enzymes, particularly isoenzymes II and IV. jefferson.eduneurores.orgmims.comnih.gov
The mechanism involves the role of carbonic anhydrase in maintaining bicarbonate balance. Inhibition of this enzyme can lead to metabolic acidosis, which may contribute to the paresthesia experienced by patients. jefferson.eduneurores.orgnih.gov
Clinical trial data demonstrate the high incidence of paresthesia:
In migraine trials, a significantly higher percentage of patients on this compound reported paresthesia compared to those on placebo, even at lower doses. jefferson.edu
Below is a table summarizing the incidence of paresthesia in migraine trials:
| Adverse Event | This compound 50 mg (%) | This compound 100 mg (%) | This compound 200 mg (%) | Placebo (%) |
| Paresthesia | 35 | 51 | 49 | 6 |
Data derived from clinical trials for migraine. jefferson.edu
Paresthesia was also the most commonly noted adverse effect in an observational study of patients with epilepsy receiving this compound as adjuvant therapy. ijbcp.comijbcp.com
Somnolence and Fatigue
Somnolence (drowsiness) and fatigue are frequently reported neurological adverse effects associated with this compound treatment. jefferson.edumims.comnih.govmdpi.comcureepilepsy.orgnih.gov These effects can impact a patient's daily functioning and quality of life.
Studies have consistently shown a higher incidence of somnolence and fatigue in patients treated with this compound compared to placebo. nih.govcochrane.org
A meta-analysis of studies on this compound as add-on therapy for drug-resistant focal epilepsy found that fatigue and somnolence were significantly more prevalent with this compound. cochrane.org
Here are the relative risks for fatigue and somnolence from the meta-analysis:
| Adverse Effect | Relative Risk (99% CI) |
| Fatigue | 2.08 (1.37 to 3.15) |
| Somnolence | 2.44 (1.61 to 3.68) |
Data derived from a meta-analysis of add-on epilepsy trials. cochrane.org
In a study of this compound toxicity, somnolence was the most common symptom reported. nih.gov
Dizziness and Ataxia
Dizziness and ataxia (impaired coordination) are also recognized neurological adverse effects of this compound. mims.comnih.govnih.govmdpi.comnih.gov These effects can affect balance and motor control.
Clinical trials and reviews have noted the occurrence of dizziness and ataxia with this compound use. nih.govnih.govmdpi.com
The meta-analysis of add-on epilepsy trials indicated that both dizziness and ataxia were significantly more prevalent in the this compound group compared to the placebo group. cochrane.org
The relative risks for dizziness and ataxia from this meta-analysis are:
| Adverse Effect | Relative Risk (99% CI) |
| Ataxia | 2.29 (1.10 to 4.77) |
| Dizziness | 1.52 (1.07 to 2.16) |
Data derived from a meta-analysis of add-on epilepsy trials. cochrane.org
These effects have been observed particularly at higher doses of this compound. nih.govmdpi.com
Speech Abnormalities
Speech abnormalities, including word-finding difficulties and slurred or slowed speech, have been reported as adverse effects of this compound. cureepilepsy.orgresearchgate.net These language-related issues can be particularly troublesome for patients. nih.govresearchgate.netheadachemedicine.com.br
Research suggests that this compound may selectively affect language functions, particularly verbal fluency. nih.govnih.govresearchgate.net
Studies have investigated the prevalence and characteristics of speech abnormalities:
Word-finding difficulty was observed in a percentage of patients with epilepsy taking this compound in one study. researchgate.net
In clinical trials for migraine, language problems were reported more frequently with this compound than with placebo. jefferson.edu
An open study in epilepsy patients noted dysphasia as a cognitive deficit associated with this compound. researchgate.net
Studies comparing this compound to other antiepileptic drugs have shown a greater impact on speech difficulty with this compound. nih.gov
Psychomotor Slowing
Psychomotor slowing, characterized by a decrease in the speed of thought and physical movement, is another neurological adverse effect associated with this compound. cureepilepsy.orgnih.govheadachemedicine.com.brijbcp.com This can manifest as slowed reaction times and difficulty with tasks requiring quick processing. nih.govcambridge.orgnih.gov
Studies have documented psychomotor slowing in patients treated with this compound. cureepilepsy.orgnih.govijbcp.com
Research findings related to psychomotor slowing include:
A study investigating the impact of this compound on cognitive functions observed a significant decrease in psychomotor reaction times. nih.gov
Psychomotor slowing was reported as a cognitive deficit in an open study of epilepsy patients on this compound. researchgate.net
Some patients describe "abnormal thinking" which includes aspects of psychomotor slowing, such as slow thoughts and blunted mental reactions. cambridge.org
An observational study in a tertiary care hospital found psychomotor slowing among the adverse effects noted in patients receiving this compound. ijbcp.com
| Adverse Effect | Incidence in Epilepsy Patients (Observational Study) (%) |
| Paresthesia | 31 |
| Cognitive impairment | 24 |
| Sleepiness | 19 |
| Psychomotor slowing | Not explicitly listed, but part of cognitive impairment |
Selected data from an observational study on adverse effects in epilepsy patients. ijbcp.com
Mood Changes and Depression
Mood changes, including depression, have been reported in patients taking this compound. medicalnewstoday.com The incidence of depression associated with this compound treatment is approximately 10%. nih.gov Research suggests that the occurrence of depressive symptoms may be dose-dependent and is more frequent in individuals with a personal or family history of depression or other psychiatric illness. nih.gov Rapid dose escalation has also been linked to an increased risk of depression development. nih.gov One study indicated that patients undergoing rapid dose escalation had a five-fold increased risk of developing depression, and this risk increased by 23-fold in patients with a history of depression. nih.gov
While some small studies have explored the potential of this compound in treating depression or bipolar disorder, larger, peer-reviewed studies confirming its safety and efficacy for these conditions are lacking. healthline.com However, some clinicians may prescribe this compound off-label for these conditions, particularly when other treatments have been ineffective. healthline.com
Suicidal Ideation and Attempts
Antiepileptic drugs (AEDs), including this compound, have been associated with an increased risk of suicidal ideation and behavior. nih.govmdpi.comresearchgate.net Meta-analyses suggest that among AEDs, this compound may have a notable potential for facilitating suicidal ideation and behavior. mdpi.comresearchgate.net This is thought to occur, in part, through an increased incidence of mood disorders in patients using this compound. mdpi.com The onset of suicidal ideation, if it occurs, is typically slow and progressive. mdpi.com
However, some case reports highlight instances of rapid-onset suicidal ideation linked to this compound initiation. mdpi.com For example, one case report described a patient who developed intense, rapid-onset suicidal ideation three weeks after starting this compound, which resolved within 24 hours of discontinuing the drug. mdpi.com
A study comparing the risk of suicidal acts among different anticonvulsants, using this compound as a reference, suggested that several other AEDs (gabapentin, lamotrigine (B1674446), oxcarbazepine, tiagabine, and valproate) may be associated with a higher risk of suicidal acts or violent deaths compared to this compound. nih.gov
Systemic and Metabolic Adverse Effects
This compound is associated with several systemic and metabolic adverse effects, primarily due to its inhibitory effect on carbonic anhydrase enzymes. wikipedia.orgnih.govmims.com
Metabolic Acidosis (Mechanism: Carbonic Anhydrase Inhibition)
This compound is a weak inhibitor of carbonic anhydrase, particularly isozymes II and IV. wikipedia.orgmims.com This inhibition is the primary mechanism underlying the development of metabolic acidosis. nih.govscielo.org.corevistanefrologia.com Carbonic anhydrase plays a crucial role in maintaining acid-base balance in the kidneys by facilitating the reabsorption of bicarbonate and the excretion of hydrogen ions. nih.gov
Inhibition of carbonic anhydrase by this compound impairs both proximal renal tubule bicarbonate reabsorption and distal renal tubule hydrogen ion excretion, leading to a mixed renal tubular acidosis (RTA), sometimes referred to as type 3 RTA. nih.govscielo.org.corevistanefrologia.com This results in a decrease in serum bicarbonate levels and a normal anion gap metabolic acidosis. scielo.org.corevistanefrologia.comscielo.br
Studies have shown that this compound treatment can lead to lower serum bicarbonate levels. nih.govscielo.org.co In one study of 54 patients, 48% developed metabolic acidosis with a median serum bicarbonate concentration of 17 mM. nih.gov While often mild and asymptomatic, this compound-induced metabolic acidosis can be severe and may manifest with symptoms such as hyperventilation, fatigue, nausea, and anorexia. scielo.org.coscielo.br The condition is usually reversible upon discontinuation of this compound. revistanefrologia.com
The extent of metabolic acidosis can vary, and genetic polymorphisms in carbonic anhydrase isoenzymes may contribute to individual susceptibility. revistanefrologia.comresearchgate.net
Data on serum bicarbonate levels in this compound-treated patients from a systematic review:
| Study Type | Finding | Approximate Frequency / Level | Citation |
| Case-control & Longitudinal Studies | Tendency towards mild-to-moderate hyperchloraemic metabolic acidosis | Bicarbonate ≤ 21.0 mmol/L in ~33% of cases | nih.gov |
| Single Study (54 patients) | Metabolic acidosis development | 48% with median HCO3- of 17 mM | nih.gov |
Renal Calculi (Kidney Stones)
The metabolic changes induced by this compound, particularly metabolic acidosis, hypocitraturia, and increased urine pH, contribute to an increased risk of kidney stone formation. nih.govfrontiersin.orgjefferson.eduneurology.org this compound's inhibition of carbonic anhydrase leads to decreased urinary citrate (B86180) excretion and increased urinary pH, creating an environment conducive to the formation of calcium phosphate (B84403) stones. frontiersin.orgjefferson.eduscielo.brnih.gov
Clinical trials have reported an incidence of urinary calculi in this compound users. scielo.br A real-world pharmacovigilance study using the FDA adverse event reporting system database identified this compound as having a significant association with kidney stones, with a high ROR (Reporting Odds Ratio) value. frontiersin.org The risk appears to be higher with long-term use. frontiersin.org
Studies have investigated the prevalence of kidney stones in this compound users. One study among 75 adult patients on long-term this compound therapy (median duration 48 months) found a prevalence of symptomatic nephrolithiasis of 10.7% and asymptomatic nephrolithiasis detected by CT scan of 20%. researchgate.net In a study of pediatric patients on this compound for at least one year, 5.2% developed kidney stones detected by ultrasound. neurology.org
Data on Kidney Stone Prevalence in this compound Users:
| Study Population | Treatment Duration | Detection Method | Prevalence | Citation |
| Adult (n=75) | Median 48 months | Symptomatic (history) | 10.7% | researchgate.net |
| Adult (n=75) | Median 48 months | Asymptomatic (CT scan) | 20% | researchgate.net |
| Pediatric (n=96) | At least 1 year | Ultrasound | 5.2% | neurology.org |
| Clinical Trials | Not specified | Symptomatic | 1.5% | scielo.br |
| Long-term users | Not specified | Symptomatic | 10.7% | biochemia-medica.com |
Hypokalemia
Hypokalemia (low serum potassium levels) has been observed in patients treated with this compound. wikipedia.orgresearchgate.netnih.govjefferson.edu While often mild, cases of severe and refractory hypokalemia secondary to this compound use have been reported. researchgate.netmedcraveonline.com
A systematic review noted a significant tendency towards mild hypokalemia with this compound treatment, with potassium levels ≤ 3.5 mmol/L occurring in approximately 10% of cases. nih.gov Another study in pediatric patients found significantly lower potassium levels in those using this compound compared to controls. jefferson.edu
The mechanism underlying this compound-induced hypokalemia is thought to involve renal potassium wasting, potentially related to its carbonic anhydrase inhibitory activity and the resulting metabolic acidosis. researchgate.netbmj.com The degree and consequences of hypokalemia can vary, potentially influenced by genetic polymorphisms in carbonic anhydrase genes. medcraveonline.com
Hyperammonemia and Encephalopathy
Hyperammonemia (elevated blood ammonia (B1221849) levels) and associated encephalopathy are uncommon but serious adverse effects that can occur with this compound, particularly when used in combination with valproic acid (VPA). nih.govfishersci.cajscimedcentral.comresearchgate.netnih.gov
The exact mechanism of this interaction is not fully understood, but it is believed that this compound can enhance the mechanism by which VPA causes hyperammonemia. jscimedcentral.comnih.gov One proposed mechanism involves this compound's inhibition of carbonic anhydrase, which may indirectly reduce the activity of carbamoyl (B1232498) phosphate synthetase I (CPS-I), a key enzyme in the urea (B33335) cycle responsible for ammonia detoxification. researchgate.netnih.gov Additionally, this compound may reduce cerebral glutamine synthetase activity, potentially leading to increased glutamate (B1630785) accumulation and brain edema. nih.gov
Case reports have documented hyperammonemic encephalopathy in patients receiving the combination of this compound and VPA, often occurring after the addition of this compound to a VPA regimen or with high doses of both drugs. jscimedcentral.comnih.govispub.comresearchgate.net Symptoms of hyperammonemic encephalopathy can include altered mental status, confusion, lethargy, and behavioral changes. jscimedcentral.com While hyperammonemia is more commonly reported with combination therapy, symptomatic hyperammonemia with this compound monotherapy appears to be rare. researchgate.net
Data on Hyperammonemia with this compound and Valproic Acid Combination:
| Combination Therapy | Outcome | Approximate Incidence | Citation |
| This compound + VPA | Hyperammonemic Encephalopathy | Estimated 2% | jscimedcentral.com |
| This compound added to VPA regimen | Increased VPA-induced encephalopathy | From 0.13% to 0.57% | nih.gov |
Hepatotoxicity
Clinically apparent hepatotoxicity linked solely to this compound is considered rare. nih.govresearchgate.net Prospective studies indicate that less than 1% of individuals undergoing long-term this compound therapy experience elevated serum aminotransferase levels. nih.gov However, liver injury is more commonly observed in patients taking this compound in conjunction with other anticonvulsants, particularly valproate. nih.govresearchgate.net
A distinctive syndrome characterized by lethargy, weakness, significant serum aminotransferase elevations, and hyperammonemia can emerge within 2 to 3 weeks after adding this compound or increasing its dose in patients already on long-term valproate therapy. nih.gov This syndrome shares features with Reye syndrome, such as hyperammonemia and hypoglycemia, and may follow an acute viral illness. nih.gov
This compound's potential mechanism for hepatotoxicity is thought to involve its effects on cytochrome P450 enzymes, specifically inducing CYP3A4 or inhibiting CYP2C19, and possibly through a toxic metabolic intermediate. nih.gov Cases presenting with lactic acidosis and hyperammonemia might be due to mitochondrial injury or dysfunction. nih.gov While this compound has rarely been linked to clinically apparent liver injury on its own, its effect on the metabolism of other anticonvulsants is considered a primary reason for associated liver problems. nih.gov Liver injury attributed to this compound, particularly when combined with other anticonvulsants, is typically reversible within a few days of discontinuing either drug. nih.gov
Experimental studies in rats have also investigated this compound's potential for hepatotoxicity. One study in young rats found that high doses of this compound or this compound combined with valproate sodium significantly reduced glutathione (B108866) content in liver tissues, although serum alanine (B10760859) aminotransferase, alkaline phosphatase, and malondialdehyde levels did not change significantly in the experimental groups. zgddek.com Another study in rats, including those with induced nonalcoholic fatty liver disease (NAFLD), suggested that this compound caused oxidative stress and liver damage, which were exacerbated in NAFLD-induced rats. tandfonline.com This study revealed notable infiltration, eosinophilia, and cytoplasmic vacuolization in the this compound group, and higher ballooning, infiltration, and NAFLD activity scores in the diet + this compound group compared to controls. tandfonline.com These findings suggest that this compound should be used with caution in patients with liver disease. tandfonline.com
Impact on Serum Bicarbonate Levels
This compound is known to cause a decrease in serum bicarbonate levels, leading to metabolic acidosis. nih.govresearchgate.netmedsafe.govt.nzfda.gov This effect is primarily due to this compound's inhibition of carbonic anhydrase, an enzyme important for bicarbonate reabsorption in the kidneys. medsafe.govt.nzfda.govnih.gov This inhibition leads to renal bicarbonate loss. medsafe.govt.nzfda.gov
The resulting metabolic acidosis is typically hyperchloremic and has a normal anion gap. medsafe.govt.nznih.gov This condition can occur even at therapeutic doses and at any time during treatment. medsafe.govt.nzfda.gov The decrease in serum bicarbonate is usually mild to moderate, with an average decrease of about 4-5 mEq/L in adults taking 400 mg/day or approximately 6 mg/kg/day in pediatric patients. nih.govfda.govmissouri.edu However, severe decreases to below 10 mEq/L can rarely occur. fda.gov
Studies have quantified the impact on serum bicarbonate. A retrospective cohort study of 54 adult patients showed mean serum bicarbonate concentrations of 26.8 ± 2.9 mEq/L before this compound and 21.7 ± 3.6 mEq/L during therapy, with a mean difference of 5.1 mEq/L. nih.govresearchgate.net In this study, 48% of patients had low serum bicarbonate levels while on this compound, with a mean concentration of 18.8 mEq/L. nih.govresearchgate.net
| Study (Adults) | Number of Patients | Mean Bicarbonate Before this compound (mEq/L) | Mean Bicarbonate During this compound (mEq/L) | Mean Decrease (mEq/L) | % Patients with Low Bicarbonate | Mean Low Bicarbonate (mEq/L) |
| Garris & Oles, 2005 nih.govresearchgate.net | 54 | 26.8 ± 2.9 | 21.7 ± 3.6 | 5.1 | 48% | 18.8 (Range 13-21) |
| Sciegienka et al., 2015 (Veterans) researchgate.netnih.gov | 350 | Not specified | Not specified | 2.7 | Not specified (Only 1 patient < 17 mEq/L) | Not specified |
In pediatric trials, the incidence of decreased serum bicarbonate was as high as 67% at approximately 6 mg/kg/day. fda.gov Markedly abnormally low serum bicarbonate (absolute value < 17 mEq/L and > 5 mEq/L decrease from pretreatment) occurred in up to 11% of pediatric patients in these trials. fda.gov
The mechanism involves this compound's inhibition of carbonic anhydrase in the kidney, affecting both the reabsorption of bicarbonate in the proximal tubule and the excretion of hydrogen ions in the distal tubule, leading to a mixed renal tubular acidosis or type 3 acidosis. nih.gov This results in alkaline urine and a positive urinary anion gap. nih.gov
Possible symptoms of metabolic acidosis include hyperventilation, fatigue, nausea, and anorexia. Genetic factors may also influence the risk of developing this compound-induced metabolic acidosis.
Ophthalmic Adverse Effects
This compound is associated with several important ophthalmic adverse effects, some of which can be serious. utah.edujournalagent.com
Acute Myopia and Glaucoma (e.g., Angle-Closure Glaucoma)
Acute myopia and secondary angle-closure glaucoma are well-recognized ocular complications of this compound use. utah.edujournalagent.comopted.orguiowa.eduaao.orgnih.govbioline.org.brnih.govjcpsp.pkresearchgate.net These events typically occur relatively soon after starting the medication, often within the first two weeks of treatment. journalagent.comaao.orgresearchgate.net
The mechanism underlying these effects involves ciliochoroidal effusion, which is an accumulation of fluid in the ciliary body and choroid. utah.eduuiowa.edunih.govbioline.org.brjcpsp.pk This effusion leads to swelling of the ciliary body and a forward displacement of the lens-iris diaphragm. utah.eduuiowa.eduaao.orgnih.govbioline.org.br The forward movement of the lens and iris causes the anterior chamber to shallow and can block the drainage angle of the eye, leading to a rapid increase in intraocular pressure characteristic of acute angle-closure glaucoma. utah.eduuiowa.eduaao.org
Ciliary body swelling also causes relaxation of the zonular fibers, which in turn increases the thickness of the lens. utah.eduuiowa.edu This change in lens shape contributes to the development of acute myopia (nearsightedness). utah.edujournalagent.comuiowa.edunih.govbioline.org.br The myopic shift can be significant, with reports ranging from 2 to 8.75 diopters, and even up to -17 diopters in some cases. journalagent.comaao.orgresearchgate.net
While the exact mechanism of ciliochoroidal effusion is not fully understood, hypotheses include this compound's weak carbonic anhydrase inhibitor activity, elevated prostaglandin (B15479496) levels, and changes in membrane potential leading to fluid movement. opted.orgbioline.org.brnih.govjcpsp.pkspringermedizin.at An idiosyncratic reaction is also hypothesized. springermedizin.at
Acute angle-closure glaucoma induced by this compound is considered an ophthalmic emergency that can potentially result in permanent vision loss if not promptly recognized and treated. uiowa.edu It often presents with symptoms such as sudden blurred vision, eye pain, headache, nausea, and vomiting. journalagent.com
Visual Field Defects
Visual field defects have been reported with this compound use. utah.edujournalagent.comtandfonline.comnih.govprobiologists.comnih.gov These defects can manifest in various ways, including scotoma (blind spots), homonymous and heteronymous hemianopia (loss of half of the visual field in one or both eyes), and peripheral vision loss or tunnel vision. nih.gov
While the mechanism is not completely understood, visual field defects may be associated with other this compound-induced ocular effects such as acute angle-closure glaucoma, maculopathy, ciliochoroidal detachment, ciliary body edema, and acute myopic shift. nih.govprobiologists.com Some research suggests that this compound might affect retinal function. tandfonline.comnih.govnih.gov Preclinical studies in rabbits have indicated that chronic administration of this compound could potentially damage the retina, similar to the effects seen with vigabatrin, another antiepileptic drug known to cause irreversible visual field defects in humans. nih.govnih.gov
Case reports have documented visual field loss in patients taking this compound, with some instances showing partial improvement after discontinuation of the drug. tandfonline.com Visual field defects have been reported even without elevated intraocular pressure. journalagent.com
Uveal Effusion and Ciliary Swelling (Hypothesized Mechanisms)
Uveal effusion, particularly involving the ciliary body and choroid (ciliochoroidal effusion), is considered a key mechanism underlying this compound-induced acute myopia and angle-closure glaucoma. uiowa.edunih.govbioline.org.brnih.govjcpsp.pkspringermedizin.at This fluid accumulation leads to swelling of the ciliary body. utah.eduuiowa.edubioline.org.brnih.govspringermedizin.at
The hypothesized mechanisms for uveal effusion and ciliary swelling include increased permeability of the ciliochoroidal vasculature. uiowa.eduspringermedizin.at This increased permeability may be linked to the stimulation of prostaglandin E2 and blockage of sodium channels by this compound. springermedizin.at this compound's weak carbonic anhydrase inhibition activity is also thought to play a role. opted.orgbioline.org.brnih.govjcpsp.pk The resulting ciliary body edema causes an anterior rotation of the ciliary processes and a forward displacement of the lens-iris diaphragm. utah.eduuiowa.edu This anatomical change leads to shallowing of the anterior chamber and contributes to angle closure and myopic shift. utah.eduuiowa.eduspringermedizin.at Inflammation may also contribute to ciliochoroidal swelling, as some cases associated with uveitis have been reported. uiowa.eduspringermedizin.at
Hematologic Adverse Effects (Rare, Sulfonamide Association)
Hematologic adverse effects associated with this compound are rare. neurores.orgneurores.org this compound is a sulfamate (B1201201) derivative, and these rare hematologic effects are often linked to its structural relation to sulfonamides, which are known to inhibit carbonic anhydrase and can cause blood disorders. neurores.orgnih.govresearchgate.netnih.gov
Reported hematologic adverse effects include leukopenia (low white blood cell count), neutropenia (low neutrophil count), thrombocytopenia (low platelet count), and anemia. neurores.orgneurores.orgnih.govnih.govdrugs.com Agranulocytosis (a severe reduction in neutrophil count) is a very rare but serious adverse effect that has been reported in a limited number of cases. nih.govnih.gov
The pathogenesis of this compound-associated agranulocytosis is not fully understood. nih.gov While sulfonamides can cause blood disorders through immuno-allergic reactions or direct toxicity to the bone marrow, the pattern observed with this compound, where neutrophil count reduction occurred after months of therapy and often at higher doses (e.g., ≥ 200 mg daily), suggests a potential dose-dependent toxic effect rather than an immediate immune-mediated reaction. nih.gov However, further research is needed to clarify the exact mechanism. nih.gov
Although rare, the risk of hematologic adverse events may be increased in patients with a history of sulfonamide or sulfamate-induced neutropenia or agranulocytosis, or when this compound is co-administered with other sulfonamides or sulfamates, including carbonic anhydrase inhibitors. nih.gov However, cases of hematologic adverse effects, such as leukopenia, have also been reported with this compound monotherapy without previous or concurrent sulfonamide usage. neurores.orgneurores.org
Teratogenicity Research
This compound exposure during pregnancy has been linked to an increased risk of congenital malformations, particularly orofacial clefts such as cleft lip and/or cleft palate. nih.govjnjmedicalconnect.com Studies using data from pregnancy registries and healthcare databases have consistently reported an elevated risk of these malformations in infants exposed to this compound in utero. service.gov.ukwomensmentalhealth.orgbiorxiv.orgtandfonline.com The North American Antiepileptic Drug (AED) Pregnancy Registry estimated the prevalence of major malformations in women exposed to this compound monotherapy during the first trimester to be 3.8%, compared to 1.3% in an unexposed group, with four exposed infants having oral clefts. womensmentalhealth.org Data from the UK Epilepsy and Pregnancy Register showed a 9.0% rate of major malformations in this compound-exposed children, with a significantly increased risk of oral clefts. womensmentalhealth.org The rate of oral clefts in this compound-exposed infants was found to be approximately 11 times higher than the background rate. womensmentalhealth.org
Beyond structural birth defects, recent observational studies suggest a potential increased risk of neurodevelopmental disorders in children exposed to this compound during pregnancy, including autism spectrum disorder (ASD) and attention deficit hyperactivity disorder (ADHD). service.gov.uktandfonline.comuktis.orgwww.gov.uk There is also evidence suggesting an increased risk of lower birth weight and being small for gestational age among infants exposed to this compound in utero. jnjmedicalconnect.comservice.gov.uktandfonline.comuktis.org
The mechanism of this compound's teratogenicity is not fully understood, but research suggests it may involve the inhibition of carbonic anhydrase, an enzyme crucial for various physiological processes, including embryonic development. service.gov.uk this compound's inhibitory effect on carbonic anhydrase isozymes is thought to induce characteristic abnormalities similar to other carbonic anhydrase inhibitors. service.gov.uk Studies on embryonic palatal mesenchyme cells have shown that this compound can upregulate the expression of TGFβ1 and SOX9, proteins that play critical roles in orofacial morphogenesis. biorxiv.orgnih.govplos.org Abnormal overexpression of these proteins is proposed as a plausible molecular mechanism underlying this compound-induced oral clefts. biorxiv.orgnih.govplos.org
Data from pregnancy registries provide valuable insights into the risks associated with this compound use during pregnancy. The Medicines and Pregnancy Registry in England reported that 2,252 females on the register were prescribed this compound during their pregnancy between April 2018 and September 2023. digital.nhs.uk
Studies suggest a dose-related increased risk of both malformation and neurodevelopmental impairment, with higher risks associated with doses greater than 100 mg/day. uktis.org
Overdose Symptoms and Mechanisms
This compound overdose can manifest with a range of symptoms, varying in severity from asymptomatic to severe. Symptoms of toxicity can include sedation, speech disturbances, blurred vision, agitation, ataxia, convulsions, and abdominal pain. nih.govdrugbank.com Severe symptoms may include decreased awareness or responsiveness, severe sleepiness, unusual drowsiness, dullness, or feeling of sluggishness. mayoclinic.org In some cases, overdose can lead to severe metabolic acidosis, coma, visual disturbances, impaired mentation and coordination, stupor, and depression. drugbank.com
Analysis of arterial blood gas in this compound overdose typically reveals hyperchloremic normal anion gap metabolic acidosis. nih.gov This is consistent with this compound's inhibitory activity on the carbonic anhydrase enzyme, which can lead to reduced bicarbonate reabsorption in the renal tubules. theijcp.orgtheijcp.org In a study of this compound toxicity cases in Poland, somnolence was the most common symptom, along with agitation, mydriasis, and vertigo. nih.gov While one individual experienced tonic-clonic seizures, there were no fatalities or long-term consequences reported in this specific series. nih.gov
In children, overdose may also result in hallucinations. theijcp.orgwikipedia.org this compound has been identified as the primary substance in some fatal overdose cases, often complicated by polydrug exposure. wikipedia.org Common signs of overdose include dilated pupils, somnolence, dizziness, psychomotor agitation, and abnormal, uncoordinated body movements. wikipedia.org
The time to reach peak plasma concentration (tmax) in this compound intoxication can be prolonged in a dose-dependent manner. nih.gov This extended tmax can result in symptoms appearing later than expected. nih.gov
Management Strategies for Adverse Events
Management strategies for this compound-associated adverse events depend on the specific effect and its severity. For mild adverse effects such as tingling sensations (paresthesia), fatigue, or mild gastrointestinal issues, these may resolve as the body adjusts to the medication. medicalnewstoday.commedlineplus.gov Supportive care and symptomatic treatment may be employed. For instance, potassium supplementation might be considered for paresthesia linked to potassium lowering. neurologylive.com Maintaining adequate hydration by drinking plenty of fluids is recommended to help prevent kidney stones, a known risk associated with this compound use. www.nhs.uk
Serious adverse events require prompt medical attention. These include severe skin reactions (e.g., Stevens-Johnson syndrome, toxic epidermal necrolysis), which necessitate immediate medical care if symptoms like blistering, peeling skin, or rash with fever occur. mayoclinic.orgmedicalnewstoday.com Signs of metabolic acidosis, such as excessive tiredness, fast or shallow breathing, or confusion, should also be reported immediately. medlineplus.gov Ocular adverse effects like blurred vision, eye pain, or sudden vision loss, which can indicate acute angle closure glaucoma, require urgent consultation with a healthcare professional. medlineplus.govwww.nhs.ukutah.edu Discontinuation of this compound may be necessary and can potentially reverse visual impairment in cases of acute angle closure glaucoma. utah.edu
In cases of suspected overdose, contacting a poison control center or emergency services is crucial. theijcp.orgclevelandclinic.org Management of this compound overdose is primarily supportive, as there is currently no specific antidote available. nih.govnih.gov If the ingestion was recent (typically within 1 to 3 hours), gastric lavage may be considered to remove unabsorbed medication. theijcp.orgtheijcp.orgnih.gov However, activated charcoal is generally not recommended as it has not been shown to effectively absorb this compound in vitro. theijcp.orgtheijcp.org Hemodialysis can be effective in reducing this compound concentrations, particularly in severe toxicity or in patients with decreased renal function, as it can clear the drug significantly faster than normal elimination. nih.govtheijcp.orgtheijcp.org Hemodialysis is typically reserved for cases of severe renal disease and critically elevated this compound concentrations. theijcp.orgtheijcp.org Monitoring of vital signs and evaluation for co-ingestion of other substances are important aspects of overdose management. theijcp.orgtheijcp.org
For women of childbearing potential, new safety measures and a Pregnancy Prevention Programme have been introduced due to the teratogenic risks. www.gov.uk Healthcare professionals are advised to discuss the potential risks of this compound use during pregnancy, ensure pregnancy is excluded before starting treatment, and counsel on the need for highly effective contraception throughout treatment and for a period after discontinuation. www.gov.uk
Drug Interactions and Concomitant Therapies Research
Combination Therapies in Clinical Management (e.g., Phentermine)
Combination therapy involving topiramate has been explored in the clinical management of various conditions, including epilepsy, migraine, and particularly obesity, where its combination with phentermine has shown significant efficacy.
This compound and Phentermine in Obesity Management
The fixed-dose combination of phentermine and extended-release this compound has received approval for chronic weight management in adults with obesity or overweight with at least one weight-related comorbidity. ijbcp.comresearchgate.net This combination is thought to offer a synergistic approach to weight loss by targeting multiple pathways involved in appetite regulation and energy expenditure. Phentermine acts as a sympathomimetic amine, primarily functioning as an appetite suppressant, while this compound is believed to modulate neurotransmitter activity, influencing appetite and satiety.
Several clinical trials have evaluated the efficacy of phentermine-topiramate combination in obesity management. The EQUIP, CONQUER, and SEQUEL trials are notable Phase III studies that assessed the safety and efficacy of this combination. nih.govtandfonline.com
The CONQUER trial, involving 2487 patients with a BMI between 27 and 45 kg/m ², demonstrated significant weight loss over a 56-week period. Patients receiving the maximum dose (15 mg phentermine/92 mg this compound) achieved a mean percentage weight loss of 12.4% from baseline. nih.gov In this trial, 70% of patients in the maximum dose group lost at least 5% of their body weight, and 48% lost at least 10%. nih.gov The SEQUEL study, a two-year extension of the CONQUER trial, confirmed the sustained weight loss and showed improvements in cardio-metabolic parameters over this extended period. ijbcp.comnih.gov
The EQUIP trial evaluated the combination in 1267 obese patients with a BMI over 35 kg/m ² over 56 weeks. nih.gov The maximum dose group (15 mg phentermine/92 mg this compound) showed a mean percentage weight loss of 14.4% from baseline, with 67% of patients losing at least 5% and 47% losing at least 10% of their body weight. nih.gov
The EQUATE trial compared the phentermine-topiramate combination to each drug alone and placebo over 28 weeks in 756 participants. ijbcp.comhealthline.comresearchgate.net The combination treatment resulted in greater weight loss compared to monotherapy with either phentermine or this compound. healthline.com
A study in Korean adults with obesity (BMI ≥ 25 kg/m ²) also evaluated the efficacy of phentermine and delayed-release this compound versus placebo as an adjunct to lifestyle recommendations over 56 weeks. Participants receiving the combination plus lifestyle intervention showed a greater reduction in body weight (-8.3%) compared to placebo plus lifestyle intervention (-2.3%). nih.gov A higher percentage of participants in the combination group achieved ≥5% weight loss (68.5%) compared to the placebo group (25.0%). nih.gov
The clinical trial data suggests that the phentermine-topiramate combination can lead to clinically meaningful weight loss and improvements in metabolic parameters such as blood glucose, blood pressure, and blood lipids. researchgate.netresearchgate.net
Here is a summary of weight loss data from selected clinical trials:
| Trial | Patient Population (BMI) | Duration | Treatment Group (Phentermine/Topiramate) | Mean % Weight Loss (from baseline) | % Patients with ≥5% Weight Loss | % Patients with ≥10% Weight Loss |
| CONQUER | ≥27 and ≤45 kg/m ² | 56 weeks | 15 mg / 92 mg | 12.4% | 70% | 48% |
| EQUIP | >35 kg/m ² | 56 weeks | 15 mg / 92 mg | 14.4% | 67% | 47% |
| EQUATE | Not specified (756 participants) | 28 weeks | 15 mg / 92 mg | 9.2% | Not specified | ~40.8% |
| 7.5 mg / 46 mg | 8.5% | Not specified | ~38.8% | |||
| Korean Study | ≥25 kg/m ² | 56 weeks | PHEN/TPM CR | 8.3% | 68.5% | Not specified |
This compound in Combination Therapies for Epilepsy
In the management of epilepsy, combination therapy (polytherapy) is often required when monotherapy fails to achieve adequate seizure control. neurores.orgj-epilepsy.org The rationale for combining antiepileptic drugs (AEDs) is to improve efficacy and tolerability, potentially through synergistic mechanisms. neurores.orgj-epilepsy.org
Research has explored various combinations involving this compound. Preclinical studies have suggested promising results for combinations of this compound with lamotrigine (B1674446), gabapentin (B195806), and felbamate, showing synergistic anticonvulsant effects in animal models. neurores.orgneurores.org For instance, the combination of this compound and lamotrigine at a 1:1 ratio has been considered favorable due to observed anticonvulsant supra-additivity. neurores.org The combination of this compound and gabapentin has also shown synergistic anticonvulsant effects with additive neurotoxicity. neurores.org
Clinical practice suggests that newer AEDs, including this compound and levetiracetam, may be among the most effective add-on therapies for partial and some generalized epilepsies. neurores.orgneurores.org Rational combination therapy in epilepsy aims to select drugs with complementary mechanisms of action to enhance therapeutic outcomes. mdpi.com
This compound in Combination Therapies for Migraine
This compound is also used in the prophylactic treatment of migraine. researchgate.netresearchgate.net While monotherapy is common, combination therapies have been investigated, particularly for patients with refractory migraine or those with comorbid conditions like depression. researchgate.netresearchgate.net
A study evaluating the combination of this compound and amitriptyline (B1667244) for migraine prevention found that while the combination did not result in a greater reduction in headache frequency and intensity compared to monotherapy, patients receiving the combination reported higher satisfaction. researchgate.net This combination may be particularly beneficial for patients with migraine and comorbid depression. researchgate.net
Another study explored the effect of combined propranolol (B1214883) and this compound for migraine prophylaxis and found an improvement in health-related quality of life in migraine sufferers. brieflands.com However, this study did not show an added effect of the combination in decreasing headache frequency or severity compared to individual treatments. brieflands.com
Evidence suggests that for refractory headaches, combination therapy may be more beneficial than monotherapy. researchgate.net
Advanced Research Methodologies and Theoretical Frameworks
Electrophysiological Studies
Electrophysiological techniques are crucial for studying the effects of topiramate on the electrical activity of neurons and neuronal networks. These methods provide insights into how the drug modulates ion channel function and synaptic transmission.
Patch-Clamp Techniques
Patch-clamp recording is a widely used electrophysiological technique that allows for the measurement of ion currents through single ion channels or across the entire cell membrane. Studies utilizing patch-clamp techniques have provided significant evidence for this compound's effects on voltage-gated sodium and calcium channels, as well as GABAA and glutamate (B1630785) receptors nih.govresearchgate.netfda.govnih.govjneurosci.org.
Research using patch-clamp on cultured mouse cerebral cortical neurons indicated that this compound (at concentrations of 1-100 µM) enhanced GABA-evoked chloride currents nih.govfda.gov. This enhancement was observed as an increased frequency of channel activation, without changes in single channel conductance fda.gov. This finding suggests a positive modulatory effect of this compound on GABAA receptors, contributing to increased inhibitory neurotransmission acs.orgnih.gov.
Furthermore, patch-clamp studies have shown that this compound can block voltage-dependent sodium channels in a time-dependent manner, consistent with a state-dependent blocking action acs.orgfda.govmedsafe.govt.nz. At concentrations of 10-100 µM, this compound blocked depolarization-induced sustained repetitive firing in cultured rat hippocampal neurons, indicating a potential negative modulatory effect on sodium and/or calcium channels responsible for action potential generation and propagation fda.govnih.gov. This compound has also been shown to inhibit R-type calcium channels, which may contribute to its anti-seizure effects researchgate.netnih.gov. Whole-cell patch-clamp recordings from CA1 pyramidal neurons in rat hippocampal slices demonstrated that therapeutically relevant concentrations of this compound (50 µM) depressed cholinergic-dependent plateau potentials, and this effect was linked to the inhibition of R-type calcium channels researchgate.net.
Patch-clamp studies have also explored this compound's interaction with glutamate receptors. This compound has been found to antagonize the AMPA/kainate subtype of glutamate receptors drugbank.comfda.govpediatriconcall.comnih.gov. Specifically, studies have shown that this compound (10-200 µM) blocked kainate-evoked inward currents in cultured neurons, although it did not inhibit NMDA-evoked currents acs.orgfda.gov. Research in mice suggests that this compound selectively protects against seizures induced by ATPA, a selective agonist of GluR5 kainate receptors, further supporting its action at this receptor subtype nih.gov.
Electrocorticography (ECoG)
Electrocorticography (ECoG) is an electrophysiological technique that involves placing electrodes directly on the surface of the brain to record electrical activity. This method provides higher spatial and temporal resolution compared to scalp electroencephalography (EEG) and is valuable for studying seizure activity and the effects of anticonvulsant drugs in animal models aip.org.
ECoG has been used in preclinical studies to evaluate the effectiveness of this compound in suppressing epileptic seizures. In rat models of epileptic seizures induced by 4-aminopyridine (B3432731) (4-AP) or pentylenetetrazole (PTZ), ECoG recordings were used to verify the duration and characteristics of seizure activity researchgate.netaip.org. This compound administration significantly reduced the amplitude of 4-AP-induced epileptic seizures and decreased gamma power in ECoG recordings during PTZ-induced seizures researchgate.netaip.org. These findings, alongside simultaneous laser speckle contrast imaging (LSCI) to monitor cerebral blood flow, demonstrate the utility of ECoG in assessing the in vivo effects of this compound on neuronal hyperexcitability aip.org. ECoG studies have also been employed to investigate the impact of this compound on peri-infarct spreading depolarization in rat models of stroke, showing that this compound can suppress these depolarizations nih.gov.
Biochemical and Molecular Biology Techniques
Biochemical and molecular biology techniques are employed to investigate the molecular targets of this compound, including its interactions with receptors, enzymes, and its effects on gene and protein expression.
Receptor Affinity and Ligand Binding Studies
Receptor affinity and ligand binding studies are used to quantify the binding strength of a drug to its target receptors. These studies help to determine the potency and selectivity of this compound for various neurotransmitter receptors.
While this compound is known to modulate GABAA and glutamate receptors, direct receptor binding studies have sometimes shown low affinity at tested sites at concentrations up to 10-5 M fda.gov. However, functional studies, such as patch-clamp, demonstrate clear modulation of receptor activity, suggesting that this compound may act through allosteric modulation rather than direct orthosteric binding at some receptor subtypes acs.orgnih.gov.
Molecular docking studies have been utilized to evaluate this compound's affinity for specific receptor structures, such as the GABAA R-BETA 3 homo-pentamer. One study reported a docking score of -5.0730 Kcal/mol, indicating a potential binding interaction wjarr.com. Analysis of binding poses can reveal specific residues involved in the interaction, such as hydrogen bonds with active site residues wjarr.com.
Studies have also investigated this compound's modulation of homomeric GABAA receptors comprised of β1 or β3 subunits expressed in Xenopus laevis oocytes using two-electrode voltage clamp techniques. This compound inhibited β1-homomers and activated β3-homomers, suggesting the presence of functional binding site(s) on these subunits nih.gov. Interaction studies indicated competitive binding with loreclezole (B39811) for activation of β3-homomers nih.gov.
Enzyme Activity Assays
This compound is known to inhibit certain isozymes of carbonic anhydrase (CA), particularly CA II and CA IV acs.orgdrugbank.comfda.govnih.govnih.govresearchgate.netnih.gov. Enzyme activity assays are used to measure the degree of inhibition of these enzymes by this compound.
Various methods are employed to assay CA activity and its inhibition by this compound, including spectrophotometric methods based on the CO2 hydrase activity (the 'pH shift' method) and esterase activity, as well as ThermoFluor methods nih.gov. The pH shift method is often preferred as it monitors the physiological reaction catalyzed by CA nih.gov.
Studies have determined the inhibition constants (Ki) of this compound for various human (HCA), rat (RCA), and mouse (MCA) CA isozymes researchgate.netnih.govresearchgate.net. For human CA II, reported Ki values using the pH shift method have varied, for example, 10 nM and 500 nM, highlighting potential differences based on assay conditions and research groups nih.gov. Studies consistently show that this compound is a more potent inhibitor of CA II and CA IV compared to CA I, CA III, and CA VI researchgate.netnih.gov.
| Carbonic Anhydrase Isozyme (Species) | Inhibition Constant (Ki, µM) | Assay Method | Source |
|---|---|---|---|
| HCA I | ~100 | Not specified | nih.gov |
| HCA II | 7 | Not specified | nih.gov |
| HCA II | 10 nM (~0.01) | pH shift method | nih.gov |
| HCA II | 500 nM (~0.5) | pH shift method | nih.gov |
| HCA II | 430 nM (~0.43) | Esterase assay | nih.gov |
| HCA II | 500 nM (~0.5) | ThermoFluor assay | nih.gov |
| HCA IV | 10 | Not specified | nih.gov |
| HCA IV | 4900 nM (~4.9) | Spectrophotometric | nih.gov |
| HCA VI | >100 | Not specified | nih.gov |
| RCA I | ~180 | Not specified | researchgate.netnih.gov |
| RCA II | 0.1 to 1 | Not specified | researchgate.netnih.gov |
| RCA III | >100 | Not specified | researchgate.netnih.gov |
| RCA IV | 0.2 to 10 | Not specified | researchgate.netnih.gov |
| RCA V | 18 | Not specified | researchgate.netnih.gov |
| MCA II | 1 to 20 | Not specified | researchgate.netnih.gov |
| MCA IV | 1 to 20 | Not specified | researchgate.netnih.gov |
Note: Ki values can vary depending on the species, specific isozyme, and assay methodology used.
Studies have also investigated whether this compound requires preincubation with CA I or CA II to manifest full inhibitory activity using a 4-nitrophenyl acetate (B1210297) hydrolysis assay, finding that it does not require appreciable preincubation tandfonline.com.
Gene Expression and Proteomic Analysis
Investigating changes in gene and protein expression provides insights into the downstream effects of this compound and can reveal potential molecular pathways involved in its actions. Techniques such as quantitative PCR, Western blotting, antibody arrays, and proteomic analysis are used in this area.
Studies have used antibody array analysis to examine the effects of this compound on protein expression in human embryonic palatal mesenchyme (HEPM) cells nih.govplos.org. This research identified 40 differentially expressed proteins following this compound treatment, with strong connectivity to genes associated with orofacial clefts nih.govplos.org. Transforming growth factor beta 1 (TGFβ1) was found to be significantly upregulated in these cells upon this compound treatment, and this effect was blunted by a GABAA receptor inhibitor, suggesting that this compound mediates TGFβ1 upregulation through GABAA receptors nih.govplos.org. Upregulation of SOX9, a downstream target, was also observed nih.gov.
Proteomic analysis, such as two-dimensional electrophoresis, has been applied to study changes in serum protein profiles in mice treated with this compound researchgate.netnih.gov. In a study involving mice bearing Lewis lung carcinoma, this compound treatment led to the down-regulation of several proteins in serum, including tropomyosin, osteopontin (B1167477), transthyretin, and serum amyloid A-1 researchgate.netnih.gov. Further analysis confirmed the decreased mRNA and protein expression of serum amyloid A-1 and osteopontin in tumor tissue researchgate.netnih.gov. These findings suggest potential mechanisms of this compound's anti-tumor and anti-metastatic effects related to the modulation of these proteins and pathways like angiogenesis researchgate.netnih.gov.
Neuroimaging Modalities (e.g., fMRI, PET)
Neuroimaging techniques, such as functional Magnetic Resonance Imaging (fMRI) and Positron Emission Tomography (PET), are valuable tools for investigating the effects of this compound on brain function and networks. Studies utilizing fMRI have explored this compound's impact on cognitive networks, particularly in patients with epilepsy. For instance, research has shown that this compound can lead to decreased activation in frontal and parietal cognitive networks during language tasks compared to other antiepileptic drugs like levetiracetam. neurology.orgnih.gov This suggests medication-specific effects on the functional neuroanatomy of language and working memory networks. neurology.org Impaired deactivation in task-negative networks, such as the default mode network (DMN), has also been observed with this compound, which may be associated with cognitive side effects like language impairment. neurology.orgnih.govresearchgate.net
Pharmaco-fMRI, which investigates the effects of drugs on functional brain networks, holds potential for predicting treatment response and understanding the mechanisms of both efficacy and adverse effects of antiepileptic drugs like this compound. nih.gov While traditional EEG measures have shown inconsistency in linking to fMRI/PET-based resting state network findings, advanced techniques like eLORETA-ICA applied to resting state EEG data are being used to investigate this compound's effect on resting state network activity. umn.edu
Computational Modeling and Simulations (e.g., Molecular Docking)
Computational modeling and simulations, including molecular docking and molecular dynamics (MD) simulations, are increasingly employed to study the interaction of this compound with its biological targets and to predict its properties. Molecular docking studies are used to evaluate the affinity and binding modalities of this compound with target receptors, such as the GABA(A) R-BETA 3 homo-pentamer. wjarr.com These studies determine binding affinities, correct positioning within the active site, and interactions like hydrogen bonds and pi-pi interactions. wjarr.com For example, molecular docking analysis of this compound with the GABA(A) R-BETA 3 receptor has shown a docking score of -5.0730 Kcal/mol and the formation of a hydrogen bond with an arginine residue (Arg68). wjarr.com
Computational approaches are also used in preclinical studies for drug discovery and development, including the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. frontiersin.org Molecular modeling, based on the three-dimensional structures of proteins, complements or can even surpass QSAR (Quantitative Structure-Activity Relationship) studies in predicting ADMET properties. frontiersin.org Molecular dynamics simulations can further confirm the stability of ligand-protein complexes and the role of specific interactions. nih.gov Studies investigating the interaction of this compound with proteins like bovine serum albumin (BSA) have utilized molecular modeling and simulation approaches to determine binding sites, interacting residues, and interaction forces, calculating binding energies. nih.gov
Here is a table summarizing some findings from molecular docking studies involving this compound:
| Target Receptor | Binding Score (Kcal/mol) | Key Interaction(s) | Source |
| GABA(A) R-BETA 3 | -5.0730 | Hydrogen bond with Arg68 | wjarr.com |
| Human Pancreatic Lipase (PDB ID: 1LPB) (this compound conjugate T4) | -11.54 | Hydrophobic interactions | nih.gov |
| Bovine Serum Albumin (BSA) | -421.05 (Average Binding Energy, kJ/mol) | Not specified in snippet | nih.gov |
Theoretical Frameworks in Addiction Research (e.g., Synaptic Plasticity, Long-Term Potentiation, Long-Term Depression)
Synaptic plasticity, the ability of synapses to strengthen or weaken over time in response to activity, is a fundamental mechanism underlying learning and memory. uq.edu.aunih.gov Long-Term Potentiation (LTP) is a sustained increase in synaptic strength, while Long-Term Depression (LTD) is a sustained decrease. uq.edu.au These processes are considered key cellular mechanisms involved in the pathophysiology of various neurological and psychiatric disorders, including addiction. nih.govfrontiersin.org
While the direct link between this compound and specific synaptic plasticity mechanisms in the context of addiction research is not explicitly detailed in the provided snippets, this compound's known actions on targets like AMPA/kainate receptors and GABA-A receptors are relevant to synaptic function and plasticity. wikipedia.org Changes in AMPA receptor function, for instance, are observed after exposure to psychostimulants and can modulate reward-directed behavior, highlighting the role of synaptic plasticity in addiction. nih.gov Impaired synaptic plasticity has also been implicated in neuropsychiatric disorders such as major depressive disorder and bipolar disorders. frontiersin.org Understanding how this compound might modulate LTP and LTD could provide insights into its potential therapeutic effects in addiction and related psychiatric conditions.
Migraine Pathophysiology Theories (e.g., Neurogenic Inflammation, Oxidative Stress, Cortical Spreading Depression)
The pathophysiology of migraine is complex and involves multiple theories, including the trigeminovascular system theory and the cortical spreading depression (CSD) theory. researchgate.net Neurogenic inflammation and oxidative stress are considered key factors in migraine development. nih.govnih.gov Oxidative stress can exacerbate the hypersensitive state of the central nervous system, triggering pro-inflammatory factors that lead to neurogenic inflammation. researchgate.netnih.gov
Cortical spreading depression (CSD), a propagating wave of neuronal and glial depolarization, is identified as a central process in migraines with aura. researchgate.netsemanticscholar.org CSD can be triggered by ion channel dysfunction, leading to elevated intracellular calcium levels and excessive glutamate release, contributing to cortical hyperexcitability. researchgate.net CSD can also induce transient oxidative stress and the release of neurogenic inflammatory factors. nih.gov
This compound is frequently used for migraine prevention, and research explores its potential efficacy through pathways related to neurogenic inflammation and oxidative stress. researchgate.netnih.govresearchgate.net While empirical data directly supporting this compound's efficacy through these specific pathways is noted as currently limited, its antioxidant and anti-inflammatory qualities are being investigated to clarify how it might affect these processes to lessen migraine symptoms. researchgate.netnih.govresearchgate.net
Here is a table summarizing key migraine pathophysiology theories and their relation to factors potentially modulated by this compound:
| Migraine Pathophysiology Theory | Key Mechanisms Involved | Potential Link to this compound Action | Source |
| Neurogenic Inflammation | Activation of pro-inflammatory factors | Investigated for anti-inflammatory qualities | researchgate.netnih.govresearchgate.net |
| Oxidative Stress | Increased reactive species, cellular damage | Investigated for antioxidant qualities | researchgate.netnih.govresearchgate.net |
| Cortical Spreading Depression (CSD) | Ion channel dysfunction, calcium overload, glutamate release | This compound affects ion channels and glutamatergic transmission wikipedia.org | nih.govresearchgate.net |
Kindling Theory in Psychiatric Disorders
The kindling phenomenon is a form of sensitization where repeated subthreshold stimuli lead to progressively stronger responses, eventually resulting in spontaneous seizures. oxfordre.com This theory, initially developed in the context of epilepsy, has been extended to understand the progression and recurrence of certain psychiatric disorders. nih.govresearchgate.net The hypothesis suggests that repeated exposure to stressors or episodes of illness can sensitize limbic structures, making individuals more vulnerable to future episodes. researchgate.net
The use of this compound in certain psychiatric conditions, such as bipolar spectrum disorders and posttraumatic stress disorder (PTSD), is partly based on the putative shared biological mechanisms between epilepsy and these disorders, as suggested by animal models of amygdala kindling. nih.govresearchgate.net In the amygdala-kindled rat model, this compound has shown potent anticonvulsant effects. nih.gov This effectiveness in reducing seizure severity and afterdischarge duration in kindling models is predictive of a broad spectrum of clinical activities. wikipedia.org Clinical trials have explored this compound as a potential treatment for PTSD based on the kindling hypothesis. researchgate.net
Future Directions and Emerging Research Areas
Novel Therapeutic Targets
Research into topiramate's mechanisms of action continues to uncover potential novel therapeutic targets. Beyond its established effects on voltage-gated sodium channels, GABA-A receptors, and AMPA/kainate glutamate (B1630785) receptors, investigations are exploring other pathways influenced by this compound. researchgate.netguidetopharmacology.org For instance, studies suggest this compound may modulate the food reward system and influence the leptin pathway, which is involved in fat storage. researchgate.net Its inhibitory effect on carbonic anhydrase isozymes is also a known property, although its full clinical significance is still being investigated. drugbank.com Further research aims to precisely delineate how this compound interacts with these and other potential targets to inform the development of new therapeutic strategies or optimize its use in existing indications. Exploring the interaction between this compound and the gut-brain axis has also been suggested as a future research direction, particularly in the context of pediatric migraine. researchgate.net
Personalized Medicine Approaches
The variability in patient response to this compound highlights the need for personalized medicine approaches. Research is focusing on identifying factors that predict individual responses to this compound, including efficacy and the likelihood of experiencing adverse effects. researchgate.netnyu.edurecoveryanswers.orgnih.govpsychiatrictimes.com This involves investigating genetic, biological, and clinical markers that can help clinicians tailor treatment decisions for individual patients. Studies are exploring how genetic background can influence the efficacy of this compound, particularly in conditions like alcohol use disorder. researchgate.netnih.gov The goal is to move towards a precision medicine framework where treatment with this compound can be optimized based on a patient's unique characteristics, potentially improving outcomes and minimizing adverse events. researchgate.netnyu.edunih.gov
Biomarker Identification for Efficacy and Adverse Events
Identifying reliable biomarkers is crucial for predicting this compound efficacy and the risk of adverse events. Research is underway to find biological markers that can indicate how a patient is likely to respond to this compound treatment before or early in the course of therapy. This includes investigating genetic markers, such as single nucleotide polymorphisms (SNPs), and plasma biomarkers. nyu.edunih.govuga.edunih.gov For example, studies have explored the association between variations in the GRIK1 gene, which encodes a kainate receptor subunit, and both the efficacy of this compound in reducing heavy drinking and the severity of this compound-induced side effects. nih.govpsychiatrictimes.comuga.edunih.gov While preliminary findings are promising, larger studies are needed to validate these biomarkers and integrate them into clinical practice. uga.edunih.gov
Neuroprotection and Neurogenesis Research Expansion
This compound has demonstrated neuroprotective effects in various experimental models. jpccr.eunih.govnih.govplos.org Research is expanding to further understand these properties and their potential clinical implications. Studies in animal models of epilepsy, status epilepticus, stroke, head injury, and chronic neurodegenerative diseases have shown that this compound can protect against neuronal death and damage. jpccr.euplos.org Its neuroprotective activity is thought to be related to its ability to counteract excitotoxicity, reduce oxidative stress, and influence pathways involved in neuronal survival. nih.govnih.govmdpi.com Furthermore, this compound has been shown to promote neurogenesis, particularly in the hippocampus, in experimental models. nih.govmdpi.com Future research aims to translate these preclinical findings into clinical applications, exploring the potential of this compound for preventing or mitigating neurodegeneration in various neurological conditions. jpccr.euplos.org
| Study Model | Observed Neuroprotective Effect of this compound | Citation |
| Experimental Status Epilepticus (Rats) | Protection of hippocampal neurons against death; reduction of lipid peroxidation in the frontal cortex. | jpccr.eunih.gov |
| Lithium/Pilocarpine (B147212) Model of Epilepsy (Rats) | Neuroprotective properties; reduction of brain neurodegeneration. | jpccr.eu |
| Hypoxic-Ischemic Injury (Rats) | Protection against injury to white matter; sparing of oligodendrocytes; improved neurological outcome. | jpccr.eu |
| Spinal Cord Injury (Rats) | Protection against secondary damage; preservation of oligodendrocytes and neurons; reduction of cell loss. | plos.org |
| d-Galactose-Induced Aging (Mice) | Promotes neuroblast differentiation in hippocampal dentate gyrus; ameliorates neuroblast damage; increases antioxidants. | nih.gov |
| Hyperthermia-Induced Seizures (Rats) | Neuroprotective effect against synaptic damage in the neocortex; improvement in morphologic synaptic parameters. | nih.gov |
Long-Term Outcomes and Real-World Evidence Studies
While the efficacy of this compound has been established in clinical trials for its approved indications, there is a continued need for studies evaluating its long-term outcomes and effectiveness in real-world clinical settings. jefferson.eduplos.orgmdpi.com Observational studies and prospective cohort studies are valuable for assessing the long-term retention rates, treatment failures, and the incidence of adverse events in diverse patient populations under typical clinical care conditions. plos.org Such studies can provide insights into the durability of this compound's effects, factors influencing long-term adherence, and its comparative effectiveness against other treatments over extended periods. plos.orgmdpi.combrieflands.com Real-world evidence can complement data from controlled trials and inform clinical decision-making regarding the long-term use of this compound. jefferson.edumdpi.com
Repurposing and Novel Indications Exploration
Drug repurposing, the process of identifying new uses for existing medications, is a significant area of research for this compound. annualreviews.orgpreprints.orgbenthamscience.com Given its known mechanisms and safety profile, this compound is being explored for potential therapeutic applications in conditions beyond its current approved indications. researchgate.netannualreviews.orgpreprints.orgbenthamscience.com This includes investigation for conditions such as inflammatory bowel disease, spinocerebellar ataxia, and orofacial pain. annualreviews.orgpreprints.orgfrontiersin.orgresearchgate.net Computational methods and in silico approaches are being utilized to identify potential new indications based on this compound's molecular targets and its impact on gene expression. annualreviews.orgpreprints.orgresearchgate.net While some preliminary studies and case reports suggest potential benefits in these novel areas, further rigorous research, including randomized controlled trials, is needed to establish efficacy and safety for new indications. annualreviews.orgfrontiersin.orgresearchgate.netresearchgate.net
| Potential Repurposed Indication | Research Status | Citation |
| Alcohol Dependence | Used off-label; studies show efficacy in reducing heavy drinking. | wikipedia.orgresearchgate.netresearchgate.netnih.gov |
| Essential Tremor | Used off-label. | wikipedia.orgresearchgate.net |
| Neuropathic Pain | Used off-label; some studies show no evidence of efficacy in specific types. | researchgate.netresearchgate.net |
| Binge Eating Disorder | Used off-label. | researchgate.net |
| Non-migraine Headache | Used off-label. | researchgate.net |
| Tourette Syndrome | Used off-label. | researchgate.net |
| Mood and Personality Disorders | Used off-label for bipolarism, depression, PTSD, OCD, borderline personality disorder. | researchgate.net |
| Inflammatory Bowel Disease (IBD) | Identified as promising candidate via in silico studies; requires further research. | annualreviews.orgpreprints.org |
| Spinocerebellar Ataxia (SCA) | Pilot study suggests potential effectiveness in some patients. | researchgate.net |
| Orofacial Pain-Related Syndromes | Showed anti-allodynic effect in animal model; potential for repurposing. | frontiersin.org |
| Smoking Cessation | Meta-analysis suggests non-significant increase in prolonged abstinence. | |
| Obesity (as adjunct therapy) | Used off-label; associated with weight loss in clinical trials. | drugbank.comresearchgate.net |
| Type 2 Diabetes (with obesity) | Showed significant weight loss and improvements in glycemic control in a study. | diabetesjournals.org |
Mechanisms of Weight Loss (Further Elucidation)
While this compound is known to induce weight loss, the precise mechanisms underlying this effect are not yet fully elucidated and remain an active area of research. Multiple hypotheses have been proposed and are being investigated to understand how this compound influences energy balance and adiposity.
One prominent area of research focuses on the modulation of neurotransmitter activity within the brain, particularly in areas involved in appetite regulation and reward pathways. This compound is thought to increase gamma-aminobutyric acid (GABA) activity and decrease glutamate and dopamine (B1211576) secretion. This modulation is hypothesized to lead to decreased appetite, reduced food cravings, and a reduction in binge eating behaviors. frontiersin.orgmedrxiv.org Studies suggest that this compound may influence the brain's reward system, altering the perception of hunger and fullness and potentially decreasing the desire to overeat. medrxiv.orgro.co
Another proposed mechanism involves the inhibition of carbonic anhydrase, an enzyme found in various tissues, including the brain. This inhibition may contribute to weight loss by altering taste perception, particularly reducing the palatability of carbonated beverages. frontiersin.org This alteration in taste could lead to reduced calorie intake.
Research also explores the metabolic effects of this compound. Some studies suggest that this compound may influence energy expenditure and promote fat oxidation. newyoulongview.com Preclinical data indicates a potential effect on energy expenditure. sochob.cl Furthermore, this compound may affect hormone levels involved in weight and appetite regulation, such as leptin and insulin (B600854). ro.co Studies have shown that this compound treatment can lead to reduced leptin levels, which have been correlated with weight reduction. ro.conih.gov One study observed a 36% reduction in leptin levels after three months in patients who lost 10% or more of their body weight while taking this compound. ro.co Additionally, this compound has been shown to improve insulin sensitivity in some studies, which could indirectly impact weight management. nih.govnih.gov Research in mice fed a high-fat diet demonstrated that this compound treatment improved hypothalamic insulin and leptin signaling, leading to diminished adiposity. oup.comnih.gov This involved enhancing the leptin-induced JAK2/STAT3 pathway and the insulin-induced IRS/Akt/FOXO1 pathway in the hypothalamus. nih.gov
Clinical studies continue to evaluate the effectiveness of this compound for weight loss. A meta-analysis of randomized controlled trials involving 3320 patients reported a significant average weight loss of 5.34 kg compared to placebo. researchgate.net The duration of treatment and dosage were found to be associated with the efficacy of this compound treatment. researchgate.net For example, trials with durations over 28 weeks showed greater weight loss than shorter trials. researchgate.net
The following table summarizes some findings related to this compound's effect on weight and metabolic parameters from various studies:
| Study Type / Population | Duration | Key Findings Related to Weight/Metabolism | Citation |
| Adults with obesity | 6-12 months | Mean weight loss around 5%-7%. frontiersin.org | frontiersin.org |
| Obese Type 2 diabetic patients | 11 months | Reduced body weight, body fat, improved glycemic control (HbA1c, fasting glucose, postprandial glucose, free fatty acids). No significant improvement in insulin sensitivity. nih.gov | nih.gov |
| Prepubertal children with epilepsy | 6 months | Significant decreases in body weight, BMI, body fat index, neuropeptide-Y, cholesterol, and cortisol levels. nih.govmersin.edu.tr | nih.govmersin.edu.tr |
| Obese patients (observational study) | 6 months | Effective in reducing weight; mean BMI reduced from 32.81 to 21.37 in one group. rjptonline.org | rjptonline.org |
| Meta-analysis of RCTs (3320 patients) | Varied | Average weight loss of 5.34 kg vs. placebo. Efficacy associated with treatment duration and dosage. researchgate.net | researchgate.net |
These findings highlight the multifaceted impact of this compound on weight and related metabolic markers, underscoring the need for continued research to fully understand its mechanisms and optimize its use in weight management strategies.
Q & A
Q. What are the primary mechanisms of action of topiramate in seizure control, and how are they experimentally validated?
this compound exhibits multiple mechanisms, including enhancement of GABA-A receptor-mediated inhibition, antagonism of AMPA/kainate glutamate receptors, blockade of voltage-gated sodium and L-type calcium channels, and inhibition of carbonic anhydrase . Experimental validation involves electrophysiological studies (e.g., patch-clamp recordings to assess ion channel modulation) and neurochemical assays (e.g., measuring neurotransmitter release in rodent models). Preclinical models like maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizures are used to confirm anticonvulsant efficacy .
Q. What methodological approaches are used to evaluate this compound's off-label use in psychiatric and addiction disorders?
Retrospective cohort studies and clinician surveys are common. For example, a 2024 study used a questionnaire to assess off-label prescribing patterns in psychiatry, focusing on indications like mood disorders and addiction. Researchers analyzed variables such as dosage (typically ≤200 mg/day), patient demographics, and adherence to post-2023 safety guidelines . Limitations include recall bias and small sample sizes, necessitating triangulation with electronic health records.
Q. How are randomized controlled trials (RCTs) designed to assess this compound's efficacy in migraine prophylaxis?
RCTs prioritize double-blinding, placebo controls, and standardized endpoints (e.g., ≥50% reduction in monthly migraine frequency). Dosage arms (50 mg, 100 mg, 200 mg/day) are titrated over 4–8 weeks to minimize adverse effects. Meta-analyses pool data from multiple trials, using odds ratios (ORs) and numbers needed to treat (NNT) to compare efficacy. For example, a 2013 Cochrane review found 100 mg/day reduced migraine frequency by 1.2 attacks/month (MD -1.20; 95% CI -1.59 to -0.80) .
Q. What pharmacokinetic factors influence this compound dosing in polytherapy regimens for epilepsy?
this compound exhibits linear kinetics, low protein binding, and minimal drug interactions. However, enzyme-inducing agents (e.g., phenytoin) may reduce its half-life, requiring dose adjustments. Therapeutic drug monitoring (TDM) via HPLC or LC-MS/MS ensures plasma levels remain within 4–25 µg/mL, particularly in refractory epilepsy .
Advanced Research Questions
Q. How do molecular techniques elucidate this compound's interaction with GluK1-containing kainate receptors?
Studies using induced pluripotent stem cell (iPSC)-derived neurons combine electrophysiology (voltage-clamp recordings of synaptic activity) and genetic analysis (e.g., rs2832407 SNP modulation). Acute exposure to 5 µM this compound reduces spontaneous excitatory postsynaptic currents (sEPSCs), validated by CRISPR-edited neuronal lines .
Q. What methodologies reconcile contradictory efficacy data for this compound in neuropathic pain versus epilepsy?
Neuropathic pain trials (e.g., diabetic neuropathy) often fail due to high placebo responses and heterogeneous pain etiologies. In contrast, epilepsy studies use objective endpoints (seizure frequency). Advanced meta-regression adjusts for trial duration, blinding quality, and dropout rates. For example, a 2013 Cochrane review found no significant pain reduction with this compound (RR 1.02; 95% CI 0.89–1.17) despite efficacy in epilepsy .
Q. How are longitudinal cohort studies designed to assess this compound's teratogenic risks?
Prospective registries track pregnancy outcomes, comparing monotherapy (4.8% MCM rate) versus polytherapy (11.2% MCM rate). Confounding variables (e.g., maternal age, concomitant AED use) are adjusted via multivariate regression. A 2006 study reported a 2.2% incidence of oral clefts (11× background risk), necessitating prenatal ultrasounds and pharmacovigilance .
Q. What experimental models validate this compound's neuroprotective effects in hypoxic-ischemic encephalopathy (HIE)?
Neonatal RCTs combine hypothermia with enteral this compound (e.g., 10 mg/kg loading dose). Outcomes include seizure burden (EEG monitoring), mortality, and MRI-based brain injury scores. Pharmacokinetic analysis ensures therapeutic serum levels (≥20 µg/mL), though only 37.5% of neonates achieved this by 24 hours in a 2019 trial .
Methodological Recommendations
- For preclinical studies: Use iPSC-derived neurons to model genetic variants (e.g., GRIK1 polymorphisms) affecting drug response .
- In clinical trials: Stratify analyses by dose-response curves and adjust for LOCF bias in neuropathic pain studies .
- For off-label research: Leverage real-world data (RWD) platforms to capture prescribing trends post-regulatory updates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
